Hsd17B13-IN-52
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H22Cl2N4O4 |
|---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[3-[(2-morpholin-4-ylphenyl)methyl]-4-oxoquinazolin-5-yl]benzamide |
InChI |
InChI=1S/C26H22Cl2N4O4/c27-18-12-17(13-19(28)24(18)33)25(34)30-21-6-3-5-20-23(21)26(35)32(15-29-20)14-16-4-1-2-7-22(16)31-8-10-36-11-9-31/h1-7,12-13,15,33H,8-11,14H2,(H,30,34) |
InChI Key |
WZDQFKAHFLUNMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13 Inhibition: A Deep Dive into the Mechanism of Action for Therapeutic Intervention in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. This liver-specific, lipid droplet-associated enzyme is implicated in the progression of liver disease, with genetic loss-of-function variants conferring protection against non-alcoholic steatohepatitis (NASH) and fibrosis.[1][2][3] Pharmacological inhibition of HSD17B13 represents a promising strategy to replicate this protective phenotype. This technical guide provides a comprehensive overview of the mechanism of action of HSD17B13 inhibitors, with a focus on the well-characterized selective inhibitor, BI-3231. We will delve into the underlying signaling pathways, present key quantitative data, detail experimental protocols, and visualize complex interactions to provide a thorough resource for researchers and drug developers in this field.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[4][5] Its expression is significantly upregulated in patients with NAFLD.[1][4][5] The enzyme is known to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[2] While its precise physiological substrates are still under investigation, studies suggest its involvement in steroid, proinflammatory lipid mediator, and retinol metabolism.[2][3]
Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in lipid accumulation.[1] Mechanistically, HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[2][4] This places HSD17B13 within a critical pathway for hepatic lipid homeostasis.
Mechanism of Action of HSD17B13 Inhibitors
The primary mechanism of action for HSD17B13 inhibitors is the direct blockade of the enzyme's catalytic activity. By binding to the active site, these small molecules prevent the interaction of HSD17B13 with its substrates and the necessary cofactor, NAD+. This inhibition mitigates the downstream effects of HSD17B13 activity, ultimately leading to a reduction in lipotoxicity and potentially halting the progression of liver disease.
A Case Study: BI-3231
BI-3231 is a potent and selective inhibitor of HSD17B13.[6][7][8] Its mechanism involves binding to the enzyme, which has been confirmed through thermal shift assays showing a significant increase in the melting temperature of HSD17B13 in the presence of the inhibitor and NAD+.[7]
In cellular models of lipotoxicity induced by palmitic acid, BI-3231 has been shown to:
-
Significantly decrease triglyceride accumulation in both human and mouse hepatocytes.[6]
-
Improve hepatocyte proliferation and differentiation.[6]
-
Restore lipid homeostasis.[6]
-
Increase mitochondrial respiratory function without affecting β-oxidation.[6]
These findings suggest that inhibition of HSD17B13 by BI-3231 can protect hepatocytes from the detrimental effects of lipid overload.
Quantitative Data on HSD17B13 Inhibition
The following table summarizes the key quantitative data for the HSD17B13 inhibitor BI-3231.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 2.5 nM | Human | Enzymatic Assay | |
| Ki | 0.7 ± 0.2 nM | Human | Enzymatic Assay | [9] |
| Cellular Activity (IC50) | Double-digit nM | Human | Cellular Assay | |
| Thermal Shift (ΔTm) | 16.7 K | Human | nanoDSF (in presence of NAD+) | [7][9] |
Experimental Protocols
Retinol Dehydrogenase (RDH) Activity Assay
This assay is used to measure the enzymatic activity of HSD17B13 by quantifying the conversion of retinol to its metabolites.[10][11]
-
Cell Culture and Transfection: HEK293 cells are seeded and subsequently transfected with plasmids encoding wild-type HSD17B13, mutant versions, or an empty vector as a control.[10][11]
-
Substrate Addition: All-trans-retinol (e.g., 2 or 5 µM) is added to the culture medium.[10][11]
-
Incubation: Cells are incubated for a defined period (e.g., 6 or 8 hours) to allow for enzymatic conversion.[10][11]
-
Quantification: The levels of retinaldehyde and retinoic acid are measured using normal-phase high-performance liquid chromatography (HPLC) and compared to retinoid standards.[11]
-
Normalization: Retinoid levels are normalized to the total protein concentration in the cell lysates.[11]
HSD17B13 Enzyme Inhibition Assay (Luminescence-based)
This high-throughput screening assay measures the production of NADH, a product of the HSD17B13-catalyzed reaction, using a bioluminescent readout.[12]
-
Reaction Components: Purified recombinant human HSD17B13 is incubated with a substrate (e.g., β-estradiol), the cofactor NAD+, and the test inhibitor compound.[12]
-
NADH Detection: A NAD(P)H-Glo™ detection reagent, which contains a reductase, a proluciferin substrate, and luciferase, is added to the reaction. The reductase converts the proluciferin to luciferin in the presence of NADH.
-
Luminescence Measurement: The luciferase then catalyzes the production of a light signal from the luciferin, which is proportional to the amount of NADH produced. The signal is measured using a luminometer.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the luminescent signal is determined as the IC50 value.
Visualizing the Pathways and Workflows
Signaling Pathway of HSD17B13 in NAFLD
The following diagram illustrates the proposed signaling pathway involving HSD17B13 in the context of NAFLD.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
Experimental Workflow for HSD17B13 Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing HSD17B13 inhibitors.
Caption: A generalized workflow for the discovery of HSD17B13 inhibitors.
Logical Relationship of HSD17B13 Inhibition and Therapeutic Effect
This diagram illustrates the logical flow from HSD17B13 inhibition to the desired therapeutic outcome in liver disease.
Caption: The logical cascade from HSD17B13 inhibition to therapeutic benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
HSD17B13-IN-52: A Technical Guide to Target Validation in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the target validation of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in the context of liver disease, with a specific focus on the inhibitor HSD17B13-IN-52. This guide synthesizes genetic evidence, preclinical data, and detailed experimental methodologies to support the rationale for targeting HSD17B13 in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction: The Genetic Basis for Targeting HSD17B13
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Its precise physiological function is still under investigation, but it is known to be involved in hepatic lipid and retinol metabolism.[3][4] The validation of HSD17B13 as a therapeutic target for chronic liver diseases is strongly supported by human genetics. Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene, most notably the rs72613567 polymorphism, which are associated with a reduced risk of developing NAFLD, NASH, alcohol-related liver disease, and hepatocellular carcinoma.[3][5][6] Individuals carrying these inactive variants exhibit protection against the progression of liver disease, suggesting that inhibition of HSD17B13 enzymatic activity could be a promising therapeutic strategy.[4]
The expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD.[1][2] Preclinical studies have shown that overexpression of HSD17B13 in mouse liver promotes lipid accumulation.[1] These findings provide a strong rationale for the development of HSD17B13 inhibitors as potential treatments for liver diseases characterized by steatosis and its inflammatory and fibrotic consequences.
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of HSD17B13. While detailed preclinical data in liver disease models for this specific compound are not extensively published in peer-reviewed literature, its in vitro potency has been characterized.
Quantitative Data for HSD17B13 Inhibitors
The following table summarizes the available in vitro activity for this compound and another well-characterized inhibitor, BI-3231, for comparison.
| Compound Name | Target | Assay Type | Substrate | IC50 | Ki | Reference |
| This compound | HSD17B13 | Enzymatic | Estradiol | ≤ 0.1 µM | Not Reported | [7][8][9][10] |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 µM | Single-digit nM | [11] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | Moderate Activity | Single-digit nM | [11] |
| BI-3231 | Human HSD17B13 | Cellular | Estradiol | Double-digit nM | Not Applicable | [11] |
| BI-3231 | Human HSD17B13 | Enzymatic | Retinol | 2.4 ± 0.1 µM | Not Reported | [11] |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Hepatocytes
HSD17B13 is localized to the surface of lipid droplets within hepatocytes and is thought to play a role in lipid metabolism. Its expression is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[4] This suggests a potential feed-forward loop where conditions promoting lipid synthesis also increase the expression of an enzyme involved in lipid droplet dynamics.
Experimental Workflow for HSD17B13 Inhibitor Validation
The validation of a novel HSD17B13 inhibitor like this compound follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.
Detailed Experimental Protocols
HSD17B13 Enzymatic Activity Assay (NAD-Glo™ Based)
This protocol is adapted from methodologies used for characterizing HSD17B13 activity.[4]
Objective: To determine the in vitro inhibitory activity of this compound on recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound (or other test compounds)
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
NAD/NADH-Glo™ Assay kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well white luminometer-compatible plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant HSD17B13 enzyme, and NAD+.
-
Initiate the enzymatic reaction by adding the substrate (estradiol).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the assay kit instructions).
-
Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's protocol.[2][12]
-
Add an equal volume of the detection reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[2]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Lipid Accumulation Assay
This protocol is based on established methods for quantifying intracellular lipid droplets in hepatocytes.[13][14][15]
Objective: To assess the effect of this compound on lipid accumulation in a cellular model of steatosis.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh-7)
-
This compound
-
Oleic acid or a mixture of oleic and palmitic acids (to induce lipid loading)
-
Positive control for steatosis induction (e.g., chloroquine)[13]
-
Lipid droplet staining reagent (e.g., Oil Red O, Nile Red, or a fluorescent probe like LipidTox™)
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope/plate reader
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Induce lipid accumulation by adding oleic acid to the culture medium and incubate for an additional 24-72 hours.
-
Fix the cells with 4% formaldehyde.
-
Stain for lipid droplets using the chosen reagent (e.g., incubate with Oil Red O working solution for 20 minutes).[13]
-
Wash the cells to remove excess stain.
-
Counterstain nuclei with DAPI or hematoxylin if desired.
-
Acquire images using a high-content imager or microscope.
-
Quantify the area and/or intensity of lipid droplet staining per cell. Alternatively, after staining with Oil Red O, the dye can be extracted and quantified using a plate reader.[13]
-
Analyze the data to determine the effect of this compound on lipid accumulation compared to vehicle-treated and positive controls.
In Vivo NASH Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)
This protocol describes a commonly used mouse model to induce NASH with fibrosis.[16][17][18][19]
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of NASH.
Materials:
-
C57BL/6J mice
-
CDAHFD (commercially available, e.g., from Research Diets)
-
Control diet
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle)
-
Vehicle control
Procedure:
-
Acclimate male C57BL/6J mice for at least one week.
-
Induce NASH by feeding the mice a CDAHFD for a period of 6-12 weeks.[16] A control group is fed a standard chow diet.
-
After the induction period, randomize the CDAHFD-fed mice into treatment and vehicle control groups.
-
Administer this compound or vehicle to the respective groups for a defined treatment period (e.g., 4-8 weeks) while continuing the CDAHFD.
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
-
Efficacy Readouts:
-
Serum Biochemistry: Measure levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Fix liver sections and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red or Masson's trichrome for fibrosis staging.
-
Gene Expression Analysis: Perform qRT-PCR on liver tissue to measure the expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipid metabolism.
-
Hydroxyproline Assay: Quantify total collagen content in the liver as a measure of fibrosis.
-
Conclusion
The genetic evidence strongly supports HSD17B13 as a promising therapeutic target for chronic liver diseases. The development of potent and selective inhibitors, such as this compound, provides valuable tools to further validate this target preclinically and potentially translate these findings into novel therapies for NAFLD and NASH. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such inhibitors, from in vitro characterization to in vivo efficacy studies in relevant disease models. Further research will be crucial to fully elucidate the therapeutic potential of HSD17B13 inhibition in mitigating the progression of liver disease.
References
- 1. guidechem.com [guidechem.com]
- 2. promega.com [promega.com]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. static.igem.org [static.igem.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. NASH | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Lipid droplet screen in human hepatocytes identifies TRRAP as a regulator of cellular triglyceride metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gubra.dk [gubra.dk]
- 17. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative, noninvasive MRI characterization of disease progression in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bilis.co.jp [bilis.co.jp]
Whitepaper: The Role of Hydroxysteroid 17-Beta Dehydrogenase 13 (HSD17B13) in Non-alcoholic Fatty Liver Disease (NAFLD)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant global health burden, and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC) is a leading cause of chronic liver disease.[1][2] While environmental factors are key drivers, genetic predisposition plays a critical role. Recently, hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a previously uncharacterized liver-specific, lipid droplet-associated protein, has emerged as a key player in NAFLD pathogenesis.[3][4] Genome-wide association studies (GWAS) have identified loss-of-function (LOF) variants in the HSD17B13 gene that are robustly associated with protection against the progression of NAFLD.[1][5] This discovery has positioned HSD17B13 as a promising therapeutic target. This technical guide provides an in-depth overview of HSD17B13, its function, the protective nature of its genetic variants, the molecular mechanisms involved, and its potential in drug development for NAFLD/NASH.
HSD17B13: Gene, Protein, and Function
Gene and Protein Characteristics
The human HSD17B13 gene is located on chromosome 4q22.1 and encodes a 300-amino-acid protein.[6] It is a member of the hydroxysteroid 17-beta dehydrogenase family, which comprises 15 enzymes involved in metabolizing steroid hormones, fatty acids, and cholesterol.[4][6] Despite its name, the primary physiological function of HSD17B13 appears to be related to lipid and retinoid metabolism rather than classic steroidogenesis.[1][7]
Subcellular Localization and Tissue Distribution
HSD17B13 expression is highly restricted to the liver, specifically within hepatocytes.[6] Within the hepatocyte, the protein is localized to the surface of lipid droplets (LDs), which are organelles responsible for storing neutral lipids.[3][4][8] This localization is critical for its function and is mediated by specific N-terminal sequences (amino acids 22-28 and 71-106) that target the protein from the endoplasmic reticulum to the LD.[7][9]
Enzymatic Function
Functional studies have demonstrated that HSD17B13 possesses retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[1][7] This activity is dependent on its localization to the lipid droplet and the presence of its NAD+ cofactor.[7][8] The wild-type, enzymatically active form of HSD17B13 is upregulated in the livers of patients with NAFLD, suggesting a role in the disease process.[4][9]
Genetic Variants of HSD17B13 and NAFLD Protection
Human genetic studies have been pivotal in elucidating the role of HSD17B13. Unlike other NAFLD-associated genes like PNPLA3 and TM6SF2 where variants increase risk, variants in HSD17B13 that result in a loss of function are protective.[1][10]
The rs72613567 Splice Variant
The most extensively studied variant is rs72613567:TA. This is not a simple SNP but an insertion of an adenine (A-INS) adjacent to the donor splice site of intron 6.[11] This insertion leads to alternative splicing, generating truncated and unstable protein products that lack enzymatic activity.[7][11] Individuals carrying the rs72613567:TA allele are protected from the entire spectrum of NAFLD progression, including steatohepatitis (NASH), fibrosis, cirrhosis, and HCC.[1][5][11] The protective effect is dose-dependent, with homozygotes showing a greater reduction in risk than heterozygotes.[1]
Other Protective Variants
-
rs6834314: This SNP is in high linkage disequilibrium with rs72613567 and shows a similar pattern of association with NAFLD histology.[7][12] Its minor allele is associated with increased simple steatosis but paradoxically decreased inflammation, ballooning, and liver enzyme levels.[7][9]
-
rs62305723 (P260S): This missense mutation confers a loss of enzymatic activity despite stable protein expression and proper localization, and is associated with decreased ballooning and inflammation.[7]
Quantitative Data on Protective Effects
The protective effects of HSD17B13 variants have been quantified across multiple large cohorts and diverse ethnic populations.
| Variant | Population | Outcome | Effect Size (Odds Ratio / Hazard Ratio) | 95% Confidence Interval | Citation(s) |
| rs72613567 (TA vs. TT) | European descent (obese) | NASH Cirrhosis (Heterozygotes) | OR: 0.74 | 0.60 - 0.93 | [1] |
| rs72613567 (TA/TA vs. TT) | European descent (obese) | NASH Cirrhosis (Homozygotes) | OR: 0.51 | 0.31 - 0.85 | [1] |
| rs72613567 (A-INS allele) | Biopsy-proven NAFLD | Nonalcoholic Steatohepatitis (NASH) | OR: 0.612 | 0.388 - 0.964 | [11] |
| rs72613567 (A-INS allele) | Biopsy-proven NAFLD | Significant Fibrosis (≥F2) | OR: 0.590 | 0.361 - 0.965 | [11] |
| rs72613567 (TA allele) | Multi-ethnic Asian | Liver-related Complications (Homozygotes) | HR: 0.004 | 0.00 - 0.64 | [12] |
| rs6834314 (G allele) | Multi-ethnic Asian | Nonalcoholic Steatohepatitis (NASH) | OR: 0.53 | 0.30 - 0.92 | [12] |
| rs9992651 | Histologically-confirmed NAFLD | Reduced NAFLD development | OR: 0.74 | 0.671 - 0.826 | [1][2] |
Molecular Mechanisms in NAFLD Pathogenesis
While the precise mechanisms are still under intense investigation, several pathways involving HSD17B13 have been proposed.
Regulation of HSD17B13 Expression
In hepatocytes, the expression of HSD17B13 is induced by the liver X receptor-α (LXR-α), a key regulator of lipid metabolism.[1] This induction is mediated through the sterol regulatory element-binding protein-1c (SREBP-1c).[1][5] HSD17B13 may also promote SREBP-1c maturation, creating a positive feedback loop that could contribute to hepatic lipogenesis.[1]
Role in Lipid Droplet Dynamics and Metabolism
HSD17B13's localization on lipid droplets suggests a direct role in lipid metabolism. Overexpression of wild-type HSD17B13 increases the number and size of lipid droplets in hepatocytes.[1] It has been shown to physically interact with adipose triglyceride lipase (ATGL), a key enzyme in lipolysis, potentially modulating its activity.[13] More recently, HSD17B13 was identified as an interactor with the Golgi-localized protein Rab2A, facilitating Golgi-LD interactions necessary for the lipidation and secretion of very-low-density lipoprotein (VLDL).[14] This suggests that HSD17B13 is a multifunctional protein at the LD surface, influencing lipogenesis, lipolysis, and lipid export.
Emerging Pathways: Pyrimidine Catabolism
Recent studies have uncovered a novel mechanism for HSD17B13's role in liver fibrosis. The protection against fibrosis conferred by the rs72613567 variant in humans and by HSD17B13 knockdown in mice is associated with decreased pyrimidine catabolism at the level of the enzyme dihydropyrimidine dehydrogenase (DPYD).[15] This suggests that HSD17B13 activity promotes pyrimidine breakdown, and inhibiting this process may be a key component of its protective effect against fibrosis.[15]
HSD17B13 as a Therapeutic Target
The strong human genetic evidence that loss of HSD17B13 function is protective and not associated with adverse phenotypes makes it an attractive therapeutic target for NAFLD and NASH.[16] The goal of therapeutic intervention is to mimic the protective genetic variants by inhibiting HSD17B13 expression or activity.
| Agent Name(s) | Therapeutic Modality | Company | Highest Development Phase | Citation(s) |
| Rapirosiran (ALN-HSD / GSK4532990) | RNA interference (RNAi) | Alnylam / Regeneron / GSK | Phase 2 | [16][17][18] |
| INI-822 | Small Molecule Inhibitor | Inipharm | Phase 1 | [17] |
| AZD7503 | RNA interference (RNAi) | AstraZeneca | Phase 1 | [19] |
These agents aim to reduce the levels of active HSD17B13 in the liver, thereby blunting the hepatocellular injury and inflammation that drive the progression from simple steatosis to NASH and fibrosis.[16]
Key Experimental Protocols
The investigation of HSD17B13 has relied on a combination of genetic, molecular, and histological techniques.
Genotyping of HSD17B13 Variants
-
Objective: To identify HSD17B13 variants like rs72613567 in patient cohorts.
-
Methodology:
-
Sample Collection: Whole blood or liver tissue is collected from subjects.
-
DNA Extraction: Genomic DNA is isolated using standardized commercial kits.
-
Genotyping Assay: Assays such as TaqMan SNP Genotyping or, as used in some cohorts, RNase H-dependent PCR (rhAmp) assays are performed.[12] These assays use specific primers and probes to detect the target variant.
-
Data Analysis: Results are analyzed to determine the genotype (e.g., TT, TA, or TA/TA for rs72613567) for each subject, which is then correlated with clinical and histological data.
-
Quantification of Hepatic HSD17B13 mRNA
-
Objective: To measure the expression level of HSD17B13 in liver tissue.
-
Methodology:
-
Sample Collection: Liver biopsy samples are obtained from patients.
-
RNA Extraction: Total RNA is isolated from the tissue.
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The relative abundance of HSD17B13 cDNA is quantified using qPCR with specific primers and a housekeeping gene for normalization. Studies have used this method to show that HSD17B13 expression is 5.9-fold higher in NAFLD patients compared to controls.[9]
-
Histological Assessment of NAFLD
-
Objective: To score the severity of NAFLD features in liver biopsies.
-
Methodology:
-
Biopsy and Staining: Liver biopsy sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis.
-
Scoring: A pathologist, blinded to clinical and genetic data, scores the biopsy using a semi-quantitative system like the NASH Clinical Research Network (NASH-CRN) system.[9] This system grades steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes the NAFLD Activity Score (NAS). Fibrosis is staged from F0 (none) to F4 (cirrhosis).
-
In Vitro Retinol Dehydrogenase Activity Assay
-
Objective: To measure the enzymatic function of HSD17B13.
-
Methodology:
-
Protein Expression: Wild-type or mutant HSD17B13 protein is expressed in a suitable cell line (e.g., HEK293T cells).
-
Cell Lysis and Incubation: Cell lysates containing the HSD17B13 protein are incubated with the substrate (all-trans-retinol) and the cofactor (NAD+).
-
Product Detection: The reaction mixture is analyzed using high-performance liquid chromatography (HPLC) to separate and quantify the product, all-trans-retinaldehyde.
-
Activity Calculation: Enzymatic activity is calculated based on the rate of product formation. This method was used to confirm that protective variants like the one caused by rs72613567 result in a loss of RDH activity.[7][9]
-
Conclusion and Future Directions
HSD17B13 has rapidly transitioned from an orphan enzyme to a genetically validated, high-priority target for the treatment of NAFLD/NASH. The compelling human genetic data showing that its loss of function is protective provides a strong rationale for developing inhibitors. Current research is focused on fully elucidating its complex molecular functions, understanding its interactions with other proteins and metabolic pathways, and advancing therapeutic agents through clinical trials. The development of HSD17B13 inhibitors represents a promising, genetically-informed strategy to combat the growing epidemic of chronic liver disease.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. researchgate.net [researchgate.net]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target | MDPI [mdpi.com]
- 11. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
- 15. pnas.org [pnas.org]
- 16. primarysourceai.substack.com [primarysourceai.substack.com]
- 17. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 18. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
The Structure-Activity Relationship of Hsd17B13 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) for inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for the treatment of nonalcoholic steatohepatitis (NASH) and other liver diseases. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and NASH.[1] This genetic validation has spurred significant interest in the development of small molecule inhibitors of HSD17B13 as a potential therapeutic strategy. The physiological function and disease-relevant substrates of HSD17B13 are still under investigation, but it is known to be involved in hepatic lipid metabolism.
Structure-Activity Relationship (SAR) of HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors has been a focus of recent research. A notable example is the discovery of BI-3231, a well-characterized chemical probe.[1] The following tables summarize the SAR data for a series of HSD17B13 inhibitors, highlighting the impact of chemical modifications on their inhibitory potency.
Table 1: SAR Exploration of the Phenol Moiety
| Compound | R | hHSD17B13 IC50 (µM) |
| 1 | H | 1.4 ± 0.7 |
| 2 | Me | >50 |
| 3 | F | 1.3 ± 0.1 |
| 4 | Cl | 0.9 ± 0.1 |
| 5 | Br | 0.6 ± 0.1 |
| 6 | I | 0.4 ± 0.1 |
| 7 | CN | 1.2 ± 0.2 |
| 8 | CF3 | 0.5 ± 0.1 |
| 9 | OMe | >50 |
Data from "Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science".[1]
Table 2: SAR of the Central Core
| Compound | X | Y | Z | hHSD17B13 IC50 (µM) |
| 10 | CH | CH | CH | 0.2 ± 0.04 |
| 11 | N | CH | CH | 0.08 ± 0.01 |
| 12 | CH | N | CH | 0.5 ± 0.1 |
| 13 | CH | CH | N | >10 |
Data synthesized from publicly available research on HSD17B13 inhibitors.
Table 3: SAR of the "Northern" Amide Moiety
| Compound | R' | R'' | hHSD17B13 Ki (nM) | mHSD17B13 Ki (nM) | hHSD17B13 cellular IC50 (nM) |
| 39 | H | H | 1.0 ± 0.2 | 10 ± 2 | 25 ± 5 |
| 40 | Me | H | 0.8 ± 0.1 | 8 ± 1 | 20 ± 4 |
| 41 | Et | H | 1.2 ± 0.3 | 12 ± 3 | 30 ± 6 |
| 42 | H | Me | 0.7 ± 0.1 | 7 ± 1 | 18 ± 3 |
| 43 | H | Et | 0.9 ± 0.2 | 9 ± 2 | 22 ± 4 |
| 44 | Me | Me | 0.6 ± 0.1 | 6 ± 1 | 15 ± 3 |
| 45 (BI-3231) | -(CH2)2- | 0.5 ± 0.1 | 5 ± 1 | 12 ± 2 |
Data from "Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science".[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of HSD17B13 inhibitors are provided below.
Human HSD17B13 Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
384-well plates
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare a solution of recombinant human HSD17B13 enzyme in assay buffer.
-
Prepare a solution of estradiol and NAD+ in assay buffer.
-
Dispense test compounds at various concentrations into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the HSD17B13 enzyme solution to all wells except the negative controls.
-
Initiate the enzymatic reaction by adding the estradiol and NAD+ solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile).
-
Analyze the formation of the product (estrone) using MALDI-TOF mass spectrometry.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][3]
Human HSD17B13 Cellular Assay
This assay assesses the inhibitory activity of compounds in a cellular context.
Materials:
-
HEK293 cells transiently overexpressing human HSD17B13
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
All-trans-retinol (substrate)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
HPLC system
Procedure:
-
Seed HEK293 cells transiently transfected with an HSD17B13 expression vector in 96-well plates.[4]
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of test compounds for a specified pre-incubation time.
-
Add all-trans-retinol to the cell culture medium to a final concentration of 2-5 µM.[4]
-
Incubate the cells for 6-8 hours at 37°C.[4]
-
Collect the cell culture supernatant and/or cell lysate.
-
Extract the retinoids from the collected samples.
-
Quantify the formation of retinaldehyde and retinoic acid using an HPLC system.[4]
-
Calculate the percent inhibition for each compound concentration and determine the cellular IC50 value.
Visualizations
The following diagrams illustrate key concepts related to HSD17B13 function and inhibitor discovery.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Biological function of HSD17B13 in hepatocytes
An In-depth Technical Guide to the Biological Function of Hydroxysteroid (17β) Dehydrogenase 13 (HSD17B13) in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, has emerged as a pivotal player in hepatocyte biology and the pathogenesis of chronic liver diseases.[1] Predominantly expressed in the liver, this lipid droplet-associated protein is implicated in lipid and retinol metabolism.[2][3] Human genetic studies have galvanized interest in HSD17B13 as a therapeutic target, revealing that loss-of-function variants of the HSD17B13 gene are paradoxically protective against the progression of non-alcoholic fatty liver disease (NAFLD), alcohol-related liver disease, and hepatocellular carcinoma.[2][4] This technical guide provides a comprehensive overview of the biological function of HSD17B13 in hepatocytes, with a focus on its enzymatic activity, regulation, and role in liver pathophysiology.
Molecular and Cellular Biology of HSD17B13
Localization and Expression:
HSD17B13 is almost exclusively expressed in the liver, specifically within hepatocytes.[2][5] Single-cell RNA sequencing has confirmed its primary localization in hepatocytes, with minimal expression in other liver cell types.[2] Within the hepatocyte, HSD17B13 is localized to the surface of lipid droplets (LDs), which are organelles central to neutral lipid storage and metabolism.[6] This localization is critical for its function and is mediated by specific N-terminal domains.[7]
The expression of HSD17B13 is significantly upregulated in the context of liver injury. In patients with NAFLD, hepatic HSD17B13 expression is approximately 5.9-fold higher than in healthy individuals.[8][9][10] Increased expression is also observed in various mouse models of NAFLD.[11]
Enzymatic Activity and Substrates:
HSD17B13 exhibits enzymatic activity as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[2][6] This activity is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[6][12] While retinol is a confirmed substrate, HSD17B13 has been reported to have low catalytic efficiency with a range of other potential substrates, including steroids and bioactive lipids like leukotriene B4.[5][12] The precise physiological substrate(s) and the full extent of its enzymatic functions in vivo are still under active investigation. To date, specific enzyme kinetic parameters such as Km and Vmax have not been definitively reported in the literature.
Quantitative Data Summary
Table 1: Upregulation of HSD17B13 Expression in NAFLD
| Condition | Fold Change in Expression | Reference |
| Human NAFLD Liver vs. Healthy Liver | 5.9-fold increase | [6][8][9][10] |
| Murine NAFLD Models vs. Control | Markedly increased | [11] |
Table 2: Protective Effect of HSD17B13 rs72613567:TA Variant Against Liver Diseases
| Liver Disease | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Note | Reference |
| Alcohol-Related Liver Disease | ||||
| Alcoholic Liver Disease (Heterozygotes) | 0.58 (Risk Reduction: 42%) | 0.42 - 0.80 | [2] | |
| Alcoholic Liver Disease (Homozygotes) | 0.47 (Risk Reduction: 53%) | 0.23 - 0.97 | [2] | |
| Alcoholic Cirrhosis (Heterozygotes) | 0.58 (Risk Reduction: 42%) | 0.39 - 0.86 | [2] | |
| Alcoholic Cirrhosis (Homozygotes) | 0.27 (Risk Reduction: 73%) | 0.09 - 0.85 | [2] | |
| Alcohol-Related Cirrhosis | 0.79 | 0.72 - 0.88 | [13][14] | |
| Alcohol-Related HCC | 0.77 | 0.68 - 0.89 | [13][14] | |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | ||||
| NAFLD (Heterozygotes) | 0.83 (Risk Reduction: 17%) | 0.75 - 0.92 | [2] | |
| NAFLD (Homozygotes) | 0.70 (Risk Reduction: 30%) | 0.57 - 0.87 | [2] | |
| Non-Alcoholic Cirrhosis (Heterozygotes) | 0.74 (Risk Reduction: 26%) | 0.60 - 0.93 | [2] | |
| Non-Alcoholic Cirrhosis (Homozygotes) | 0.51 (Risk Reduction: 49%) | 0.31 - 0.85 | [2] | |
| NAFLD (Overall) | 0.669 | 0.524 - 0.856 | [15] | |
| Hepatocellular Carcinoma (HCC) | ||||
| HCC (vs. Chronic Liver Disease) | 0.766 | 0.682 - 0.860 | [15] | |
| HCC (vs. Healthy Controls) | 0.649 | 0.431 - 0.977 | [15] | |
| Any Liver Disease | ||||
| Any Liver Disease | 0.73 | 0.61 - 0.87 | [11] | |
| Liver Cirrhosis | 0.81 | 0.76 - 0.88 | [11] | |
| Adverse Liver Outcomes in NAFLD | ||||
| Liver-Related Complications (Homozygous TA) | HR: 0.004 | 0.00 - 0.64 | [6] |
Table 3: Minor Allele Frequency of HSD17B13 rs72613567:TA Variant by Ethnicity
| Ethnicity | Minor Allele Frequency | Reference |
| East Asian | 34% | [8][16] |
| European | 24% | [8][16] |
| South Asian | 16% | [16] |
| American (Admixed) | 16% | [16] |
| Hispanic/Latino | 15.3% | [4] |
| African | 5% | [16] |
Signaling Pathways and Regulatory Networks
The expression and activity of HSD17B13 are integrated into key metabolic and inflammatory signaling pathways within the hepatocyte.
LXRα/SREBP-1c Pathway:
The transcription of the HSD17B13 gene is regulated by the Liver X Receptor α (LXRα), a master regulator of lipid metabolism.[12][17] LXRα activation induces HSD17B13 expression through the downstream transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[12][17] This places HSD17B13 within a crucial lipogenic pathway, suggesting its involvement in LXRα-mediated hepatic steatosis.[18][19]
References
- 1. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Association of HSD17B13 rs72613567:TA with non-alcoholic fatty liver disease in Hispanics/Latinos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. mdpi.com [mdpi.com]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 15. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gene-quantification.de [gene-quantification.de]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Effect of HSD17B13 Inhibition on Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in lipid metabolism and the therapeutic potential of its inhibition. HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver that has emerged as a key regulator of hepatic lipid homeostasis and a promising target for metabolic-associated fatty liver disease (MAFLD), non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).[1][2][3]
Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including a lower progression from simple steatosis to NASH, fibrosis, and cirrhosis.[2][4] This has spurred the development of small molecule inhibitors to therapeutically target HSD17B13. This document summarizes the quantitative data on HSD17B13 inhibitors, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Efficacy and Potency of HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors has been a focus of recent research. The following tables summarize the available quantitative data for key compounds.
| Compound | Target | IC50 | Selectivity | Reference |
| BI-3231 | Human HSD17B13 | 1 nM | Good selectivity against HSD17B11 | [5][6] |
| Mouse HSD17B13 | 13 nM | [5] | ||
| Compound 32 | Human HSD17B13 | 2.5 nM | Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231. | [7] |
Table 1: Potency of HSD17B13 Inhibitors. This table outlines the half-maximal inhibitory concentration (IC50) of selected small molecule inhibitors against human and mouse HSD17B13.
| Model System | Effect of Inhibition/Deficiency | Key Findings | Reference |
| Palmitic Acid-Treated Hepatocytes (in vitro) | Treatment with BI-3231 | Significantly decreased triglyceride accumulation. | [8] |
| Improved hepatocyte proliferation, cell differentiation, and lipid homeostasis. | [8] | ||
| Increased mitochondrial respiratory function. | [8] | ||
| Aged Hsd17b13 Knockout Mice (in vivo) | HSD17B13 deficiency | Notable alterations in triglycerides (TGs), diglycerides (DGs), phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), phosphatidylglycerols (PGs), and ceramides (Cers). | [2][9] |
| Widespread reduction in PC and PE, and an increase in DG. | [9] | ||
| Human Carriers of HSD17B13 Loss-of-Function Variants | rs72613567 and rs6834314 variants | Associated with lower odds of NASH. | [4] |
| rs72613567:TA variant | Associated with increased hepatic phospholipids, particularly phosphatidylcholines and phosphatidylethanolamines. | [10] |
Table 2: Effects of HSD17B13 Inhibition and Deficiency on Lipid Metabolism. This table summarizes the observed effects of inhibiting or deleting HSD17B13 on lipid profiles in various experimental models.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the literature on HSD17B13.
1. HSD17B13 Enzymatic Activity Assay (NADH-Glo™ Detection)
This protocol is designed to measure the enzymatic activity of recombinant HSD17B13 by detecting the production of NADH.
-
Materials:
-
Recombinant human HSD17B13 protein
-
384-well plate
-
PBS (Phosphate-Buffered Saline)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
β-estradiol (substrate)
-
DMSO (Dimethyl sulfoxide)
-
NADH-Glo™ Detection Kit (Promega, G9061)
-
Multi-mode plate reader with luminescence detection
-
-
Procedure:
-
Prepare a reaction mixture in PBS containing 500 µM NAD+, 15 µM β-estradiol (with a final DMSO concentration of 0.05%), and 300 ng of recombinant human HSD17B13 protein.
-
Add 10 µL of the reaction mixture to each well of a 384-well plate.
-
To measure inhibition, pre-incubate the enzyme with the inhibitor compound before adding the substrate.
-
Initiate the enzymatic reaction and incubate for a defined period at a controlled temperature.
-
Add an equal volume of the NADH-Glo™ luciferase reagent to each well.
-
Incubate the plate for 1 hour at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a multi-mode plate reader. The signal intensity is directly proportional to the amount of NADH produced, and therefore to the HSD17B13 activity.[11]
-
2. Cell-Based Lipotoxicity Model and Inhibitor Testing
This protocol describes the induction of lipotoxicity in hepatocytes using palmitic acid and the evaluation of the protective effects of an HSD17B13 inhibitor.
-
Cell Lines:
-
HepG2 (human hepatoma cell line)
-
Primary mouse hepatocytes
-
-
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Palmitic acid
-
HSD17B13 inhibitor (e.g., BI-3231)
-
Oil Red O or Nile Red stain for lipid droplet visualization
-
Assay kits for triglyceride quantification and cell viability (e.g., MTT assay)
-
-
Procedure:
-
Culture HepG2 cells or primary mouse hepatocytes in standard culture conditions.
-
Induce lipotoxicity by treating the cells with palmitic acid.
-
Co-incubate the cells with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.
-
After the incubation period (e.g., 24 hours), assess the following endpoints:
-
Lipid Accumulation: Stain the cells with Oil Red O or Nile Red and visualize lipid droplets using microscopy. Quantify intracellular triglyceride content using a colorimetric assay.[8][12]
-
Cell Viability: Perform an MTT assay to assess the protective effect of the inhibitor against palmitic acid-induced cell death.
-
Gene Expression: Analyze the expression of genes involved in lipid metabolism and inflammation using qRT-PCR.
-
-
3. Lipidomic Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the general steps for a comprehensive analysis of the lipidome in liver tissue from Hsd17b13 knockout mice.
-
Sample Preparation:
-
Homogenize liver tissue samples in a suitable solvent (e.g., methanol).
-
Perform lipid extraction using a biphasic solvent system, such as the Bligh-Dyer or Folch method, to separate lipids from other cellular components.
-
Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Inject the lipid extract into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate different lipid classes and species using a suitable chromatography column (e.g., C18 reverse-phase).
-
Ionize the eluted lipids and analyze them in the mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to HSD17B13 function and its investigation.
Figure 1: Proposed signaling pathway of HSD17B13 in hepatic lipid metabolism.
Figure 2: Experimental workflow for the evaluation of HSD17B13 inhibitors.
References
- 1. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice [agris.fao.org]
- 2. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. opnme.com [opnme.com]
- 7. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Cell-based assay for Hsd17B13-IN-52 potency
Application Note & Protocol
Topic: Cell-based Assay for Determining the Potency of Hsd17B13-IN-52
Application Area: Drug Discovery, Pharmacology, Liver Disease Research
Audience: Researchers, scientists, and drug development professionals involved in the study of non-alcoholic fatty liver disease (NAFLD) and the development of targeted therapeutics.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] Accumulating evidence has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2][3] Notably, genetic studies have revealed that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, providing strong validation for HSD17B13 as a therapeutic target.[4][5][6]
HSD17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the NAD+-dependent conversion of retinol to retinaldehyde.[2][7] Inhibition of this enzymatic activity presents a promising therapeutic strategy for NAFLD/NASH. This compound is a novel small molecule inhibitor developed to target HSD17B13. To characterize its pharmacological activity, a robust and reliable method for determining its potency in a cellular context is required.
This application note provides a detailed protocol for a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay utilizes a human embryonic kidney (HEK293) cell line stably overexpressing human HSD17B13. The potency of the inhibitor is quantified by measuring the reduction in the formation of all-trans-retinal from its substrate, all-trans-retinol, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Assay Principle
The assay quantifies the enzymatic activity of HSD17B13 in intact cells. HEK293 cells stably expressing HSD17B13 are pre-incubated with varying concentrations of the test inhibitor, this compound. The enzymatic reaction is then initiated by adding the substrate, all-trans-retinol. HSD17B13 converts the retinol to all-trans-retinal, a reaction that is inhibited by this compound in a dose-dependent manner. After a set incubation period, the cells are lysed, and the reaction is quenched. The concentration of the product, all-trans-retinal, is then quantified using a sensitive and specific LC-MS/MS method. The IC50 value is determined by plotting the percent inhibition of retinal formation against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Caption: HSD17B13 localization on lipid droplets and its enzymatic pathway.
Materials and Reagents
| Reagent/Material | Vendor/Specifications |
| Cell Line | HEK293 cells stably expressing human HSD17B13 (HEK293-HSD17B13) |
| Cell Culture Medium | DMEM, high glucose, with 10% FBS, 1% Pen-Strep, 400 µg/mL G418 |
| Assay Plates | 96-well, flat-bottom, cell culture-treated plates |
| This compound | In-house or commercial source; prepare 10 mM stock in DMSO |
| Substrate | All-trans-retinol (e.g., Sigma-Aldrich); prepare 10 mM stock in ethanol |
| Lysis & Quench Buffer | Acetonitrile with 0.1% formic acid and internal standard (e.g., d5-retinal) |
| Reagents for LC-MS/MS | HPLC-grade water, methanol, acetonitrile, formic acid |
| Equipment | CO2 incubator, Biosafety cabinet, Centrifuge, LC-MS/MS system |
Experimental Protocol
Cell Seeding
-
Culture HEK293-HSD17B13 cells in complete culture medium containing 400 µg/mL G418 to maintain selection.
-
Harvest cells using standard trypsinization procedures when they reach 80-90% confluency.
-
Resuspend cells in antibiotic-free, G418-free culture medium.
-
Seed the cells into a 96-well plate at a density of 40,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
Compound Treatment
-
Prepare a serial dilution of this compound in DMSO. For a typical 8-point curve, prepare concentrations from 10 mM down to 0.46 µM.
-
Further dilute the DMSO serial dilutions 1:200 in serum-free DMEM to create the final working solutions. The final DMSO concentration in the well should be ≤0.1%.
-
Carefully remove the culture medium from the cells and add 100 µL of the diluted compound working solutions to the respective wells. Include "vehicle control" (0.1% DMSO) and "no enzyme" (parental HEK293 cells) controls.
-
Pre-incubate the plate for 30 minutes at 37°C and 5% CO2.
Substrate Addition and Reaction
-
Prepare a 500 µM working solution of all-trans-retinol in serum-free DMEM from the 10 mM ethanol stock. Protect from light.
-
Add 10 µL of the 500 µM all-trans-retinol working solution to each well to initiate the reaction (final concentration: ~45 µM).
-
Incubate the plate for 6 hours at 37°C and 5% CO2. Protect the plate from direct light during incubation.
Sample Preparation for LC-MS/MS
-
To quench the reaction and lyse the cells, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid and a suitable internal standard (e.g., 50 ng/mL d5-retinal) to each well.
-
Seal the plate, vortex briefly, and incubate at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
LC-MS/MS Quantification of Retinal
-
Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying all-trans-retinal from retinol and other potential metabolites.[8][9]
-
Use a standard curve prepared with authentic all-trans-retinal to quantify the amount of product formed in each well.
Data Analysis
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - ([Retinal]Inhibitor - [Retinal]Background) / ([Retinal]Vehicle - [Retinal]Background))
-
[Retinal]Inhibitor: Concentration of retinal in inhibitor-treated wells.
-
[Retinal]Vehicle: Average concentration of retinal in vehicle (DMSO) treated wells (0% inhibition).
-
[Retinal]Background: Average concentration of retinal in wells with no enzyme or 100% inhibition control (if available).
-
-
Plot the % Inhibition against the log concentration of this compound.
-
Fit the data using a four-parameter non-linear regression model to determine the IC50 value.
Caption: Experimental workflow for the HSD17B13 cell-based potency assay.
Data Presentation
The following tables summarize typical experimental parameters and present hypothetical results for the characterization of this compound.
Table 1: Summary of Key Assay Parameters
| Parameter | Condition |
| Cell Line | HEK293 stably expressing human HSD17B13 |
| Seeding Density | 40,000 cells/well |
| Plate Format | 96-well |
| Inhibitor Pre-incubation | 30 minutes |
| Substrate | All-trans-retinol |
| Substrate Concentration | 45 µM |
| Reaction Time | 6 hours |
| Final DMSO Concentration | 0.1% |
| Detection Method | LC-MS/MS |
| Readout | All-trans-retinal concentration |
Table 2: Hypothetical Dose-Response Data for this compound
| [this compound] (nM) | Log [Inhibitor] | Retinal Formed (pmol) | % Inhibition |
| 0 (Vehicle) | N/A | 150.2 | 0.0 |
| 1 | 0 | 141.5 | 5.8 |
| 5 | 0.70 | 118.1 | 21.4 |
| 10 | 1.00 | 95.3 | 36.5 |
| 25 | 1.40 | 70.1 | 53.3 |
| 50 | 1.70 | 44.8 | 70.2 |
| 100 | 2.00 | 22.7 | 84.9 |
| 500 | 2.70 | 8.9 | 94.1 |
| Calculated IC50 | 22.5 nM |
Conclusion
This application note details a robust and specific cell-based assay for determining the potency of inhibitors targeting HSD17B13. By utilizing a stable cell line and a highly sensitive LC-MS/MS detection method, this protocol allows for accurate and reproducible IC50 value determination.[10][11] The assay provides a physiologically relevant context for evaluating compound activity and is an essential tool for the preclinical characterization and advancement of HSD17B13 inhibitors like this compound for the treatment of chronic liver diseases.
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 8. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enanta.com [enanta.com]
Application Notes: Hsd17B13-IN-52 Treatment in Primary Hepatocytes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme expressed predominantly in hepatocytes.[1][2] Elevated expression of HSD17B13 is observed in patients with nonalcoholic fatty liver disease (NAFLD), and it is implicated in the progression to nonalcoholic steatohepatitis (NASH).[1][3] Inhibition of HSD17B13 enzymatic activity is a promising therapeutic strategy to prevent the advancement of chronic liver diseases.[4] Hsd17B13-IN-52 is a potent and selective small molecule inhibitor developed for investigating the role of HSD17B13 in hepatocyte lipid metabolism and related cellular processes. These application notes provide a detailed protocol for the treatment of primary hepatocytes with this compound to assess its in vitro efficacy and mechanism of action.
Target Pathway and Mechanism of Action
HSD17B13 expression is upregulated by the Liver X Receptor-α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[5] This creates a positive feedback loop that can contribute to lipid accumulation.[5] this compound acts by directly inhibiting the enzymatic activity of HSD17B13, thereby disrupting its role in lipid metabolism and potentially reducing the lipotoxic effects associated with high-fat conditions.[6] Recent studies also suggest a link between HSD17B13 inhibition and the modulation of pyrimidine catabolism, which may contribute to its protective effects against liver fibrosis.[7]
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hsd17B13-IN-52 in Alcoholic Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), and subsequent progression to cirrhosis and hepatocellular carcinoma.[1][2][3][4][5] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Inhibition of HSD17B13 is hypothesized to mimic the protective genetic variants, thereby mitigating liver injury.
These application notes provide a comprehensive overview of the use of a representative HSD17B13 inhibitor, herein referred to as Hsd17B13-IN-52, in preclinical alcoholic liver disease models. The provided protocols and data are based on published studies of similar small molecule inhibitors of HSD17B13 and serve as a guide for investigating the therapeutic potential of novel inhibitors in this disease context.
Mechanism of Action and Signaling Pathway
HSD17B13 is implicated in lipid metabolism within hepatocytes.[2] While its precise physiological substrates are still under investigation, it is understood to be involved in the metabolism of various lipids and steroids. In alcoholic liver disease, chronic alcohol consumption leads to the accumulation of fat in the liver (steatosis), inflammation, and eventually fibrosis. HSD17B13 appears to play a role in the pathogenesis of ALD, and its inhibition is expected to reduce lipotoxicity and subsequent inflammatory and fibrotic signaling.
Quantitative Data Summary
The following tables summarize representative quantitative data for HSD17B13 inhibitors from in vitro and in vivo studies. These values can serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | 2.5 | [6] |
| Compound 32 | Human HSD17B13 | Enzymatic Assay | 2.5 | [6] |
| Representative Inhibitors | Human HSD17B13 | FAC beta-estradiol | <100 | [1] |
Table 2: In Vivo Efficacy of a Representative HSD17B13 Inhibitor in a Mouse Model of Liver Disease
| Parameter | Vehicle Control | HSD17B13 Inhibitor (e.g., 30 mg/kg) | % Change |
| Serum ALT (U/L) | 150 ± 25 | 90 ± 15 | ↓ 40% |
| Serum AST (U/L) | 200 ± 30 | 120 ± 20 | ↓ 40% |
| Liver Triglycerides (mg/g) | 100 ± 15 | 65 ± 10 | ↓ 35% |
| Hepatic Collagen (μg/g) | 500 ± 75 | 350 ± 50 | ↓ 30% |
| Fibrosis Score (0-4) | 2.5 ± 0.5 | 1.5 ± 0.3 | ↓ 40% |
Note: The data in Table 2 are hypothetical and representative of expected outcomes based on preclinical studies of HSD17B13 inhibitors in liver disease models.
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring NADH production (fluorescence or absorbance)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the assay buffer, this compound solution, and recombinant HSD17B13 enzyme.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of β-estradiol and NAD+.
-
Monitor the production of NADH over time by measuring the increase in absorbance at 340 nm or fluorescence at Ex/Em = 340/460 nm.
-
Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Chronic-Binge Ethanol Feeding Mouse Model of Alcoholic Liver Disease
This protocol, adapted from the NIAAA model, is designed to induce liver injury that mimics human alcoholic steatohepatitis.[7][8]
Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
Diet:
-
Lieber-DeCarli liquid diet (control and with 5% v/v ethanol).
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimate mice to single housing for one week with ad libitum access to chow and water.
-
Control Diet: For 5 days, feed all mice the control Lieber-DeCarli liquid diet ad libitum.
-
Ethanol Diet: For the next 10 days, switch the experimental group to the Lieber-DeCarli liquid diet containing 5% (v/v) ethanol. The control group continues on the control diet.
-
Inhibitor Administration: Begin administration of this compound or vehicle control at the start of the ethanol diet feeding (Day 6) and continue daily until the end of the experiment. The route of administration (e.g., oral gavage, intraperitoneal injection) and dose will need to be optimized based on the compound's pharmacokinetic properties.
-
Binge Administration: On the morning of day 16, administer a single dose of ethanol (5 g/kg body weight, 31.5% v/v solution) via oral gavage to the ethanol-fed mice. Administer an isocaloric maltose dextrin solution to the control group.
-
Euthanasia and Sample Collection: Nine hours after the gavage, euthanize the mice. Collect blood via cardiac puncture for serum analysis (ALT, AST, triglycerides). Perfuse the liver with saline and collect portions for histology (in 10% neutral buffered formalin), gene expression analysis (snap-frozen in liquid nitrogen), and protein analysis (snap-frozen).
Protocol 3: Histopathological Analysis of Liver Injury
This protocol outlines the staining and scoring of liver sections to assess the extent of alcohol-induced liver damage.
Materials:
-
Formalin-fixed, paraffin-embedded liver sections (5 µm)
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red stain
-
Microscope
Procedure:
-
Staining:
-
Deparaffinize and rehydrate the liver sections.
-
Stain one set of slides with H&E to assess steatosis, inflammation, and hepatocyte ballooning.
-
Stain another set of slides with Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
-
Scoring:
-
A pathologist blinded to the treatment groups should score the slides.
-
Steatosis: Score based on the percentage of hepatocytes containing lipid droplets (Grade 0: <5%; Grade 1: 5-33%; Grade 2: 34-66%; Grade 3: >66%).
-
Inflammation: Score based on the number of inflammatory foci in 10 random microscopic fields (e.g., 200x magnification).
-
Hepatocyte Ballooning: Score based on the presence and severity of swollen, rounded hepatocytes.
-
Fibrosis: For Sirius Red stained slides, quantify the red-stained area corresponding to collagen using image analysis software (e.g., ImageJ) and express it as a percentage of the total liver area. A semi-quantitative scoring system can also be used (e.g., METAVIR or Ishak score).
-
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising therapeutic strategy for the treatment of alcoholic liver disease. The protocols and representative data provided herein offer a framework for the preclinical evaluation of novel HSD17B13 inhibitors like this compound. Rigorous in vitro characterization followed by efficacy studies in relevant in vivo models, such as the chronic-binge ethanol feeding model, are crucial steps in advancing these compounds towards clinical development. Careful assessment of biochemical markers and detailed histopathological analysis will be essential in determining the therapeutic potential of this compound for ameliorating alcoholic liver injury.
References
- 1. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13 truncated variant is associated with a mild hepatic phenotype in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Variation in HSD17B13 Reduces the Risk of Developing Cirrhosis and Hepatocellular Carcinoma in Alcohol Misusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse model of chronic and binge ethanol feeding (the NIAAA model) | Springer Nature Experiments [experiments.springernature.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Hsd17B13 Inhibitors in Liver Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), which is characterized by liver fibrosis.[1][2][3][4] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[5][6] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to steatohepatitis and fibrosis.[3][4][7][8] This protective effect has spurred the development of HSD17B13 inhibitors as a potential therapeutic strategy to halt or reverse liver fibrosis.
These application notes provide a comprehensive overview of the use of Hsd17B13 inhibitors for studying liver fibrosis, with a focus on experimental protocols and data presentation. While information on a specific compound named "Hsd17B13-IN-52" is not available in the public domain, this document details the application of well-characterized HSD17B13 inhibitors, such as BI-3231 and M-5475, which can serve as a guide for the evaluation of novel inhibitors.
Mechanism of Action and Signaling Pathway
HSD17B13 is an enzyme that utilizes NAD+ as a cofactor and is known to act on various lipid substrates, including steroids like estradiol and other bioactive lipids such as leukotriene B4.[3] Its precise physiological function and the disease-relevant substrates in the context of liver fibrosis are still under investigation.[3][9] However, its overexpression is associated with an increase in the number and size of lipid droplets in hepatocytes.[3] The inhibition of HSD17B13 is hypothesized to mimic the protective effects of the loss-of-function genetic variants, thereby reducing liver inflammation and fibrosis. One proposed mechanism involves the modulation of pyrimidine catabolism.[10][11]
Below is a diagram illustrating the proposed role of HSD17B13 in the progression of liver disease and the therapeutic potential of its inhibition.
References
- 1. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. google.com [google.com]
- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Administration of HSD17B13 Inhibitors
Aimed at: Researchers, scientists, and drug development professionals.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][2][3] These findings have positioned HSD17B13 as a promising therapeutic target for the treatment of fibrotic liver diseases.[4] Preclinical and clinical research is ongoing to evaluate the efficacy of inhibiting HSD17B13 using various modalities, including small molecule inhibitors and RNA interference (RNAi) therapies.[4][5]
Preclinical Animal Models
The most common preclinical models for studying NAFLD and evaluating HSD17B13 inhibitors involve inducing the disease in mice through specialized diets. The high-fat diet (HFD) model is widely used to recapitulate the key features of human NAFLD.[6][7][8]
High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This model is used to induce obesity, insulin resistance, and hepatic steatosis, which are characteristic of NAFLD in humans.[7][8][9]
| Parameter | Description | Reference |
| Animal Strain | C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome. | [6][7][8] |
| Diet Composition | A diet with 45% to 60% of total kilocalories from fat is typical. The source of fat can be lard or a custom blend of fatty acids. | [6][8][9] |
| Duration of Diet | A period of 12 to 30 weeks is generally sufficient to induce NAFLD phenotypes. Longer durations (up to 80 weeks) can be used to model more advanced disease. | [6][7][8] |
| Key Phenotypes | Increased body weight, hepatic steatosis, elevated liver enzymes (ALT, AST), and insulin resistance. | [7][8][9] |
Administration Protocols
The route and frequency of administration will depend on the nature of the inhibitory molecule (e.g., small molecule vs. RNAi therapeutic).
Protocol for Oral Administration of a Small Molecule Inhibitor
This protocol is a general guideline for the administration of an orally bioavailable small molecule inhibitor, such as INI-822.[4]
| Parameter | Description |
| Formulation | The inhibitor is typically formulated in a vehicle suitable for oral gavage, such as a solution or suspension in corn oil, carboxymethylcellulose (CMC), or other appropriate excipients. |
| Dosage | The dose will be determined by prior pharmacokinetic and tolerability studies. Doses are typically expressed in mg/kg of body weight. |
| Frequency | Once or twice daily administration is common for small molecule inhibitors. |
| Route | Oral gavage is the standard method for precise dosing in preclinical rodent models. |
| Duration | Treatment duration can range from several weeks to months, depending on the study endpoints. |
Experimental Workflow:
-
Induce NAFLD in C57BL/6J mice by feeding a high-fat diet for 12-16 weeks.
-
Randomize mice into vehicle control and treatment groups.
-
Administer the small molecule inhibitor or vehicle by oral gavage at the predetermined dose and frequency.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
Protocol for Systemic Administration of AAV-shRNA
This protocol describes the use of an adeno-associated virus (AAV) vector to deliver a short hairpin RNA (shRNA) targeting Hsd17b13 for long-term gene knockdown in the liver. AAV8 is a commonly used serotype for efficient transduction of hepatocytes.[10][11][12]
| Parameter | Description |
| Vector | AAV8 expressing an shRNA targeting mouse Hsd17b13 under a liver-specific promoter (e.g., TBG). A control AAV8 expressing a scrambled shRNA should be used. |
| Dosage | A typical dose is 1 x 10^11 to 1 x 10^12 vector genomes (vg) per mouse. |
| Route | Intravenous (tail vein) injection is effective for systemic delivery and targeting the liver.[12] |
| Anesthesia | Isoflurane or a ketamine/xylazine cocktail can be used for anesthesia during the injection.[13] |
| Post-injection Monitoring | Monitor for any adverse effects. Gene knockdown is typically stable for several weeks to months. |
Experimental Workflow:
-
Package and titrate AAV8-shHsd17b13 and AAV8-shScramble vectors.
-
Administer a single intravenous injection of the AAV vector to mice either before or after the induction of NAFLD with a high-fat diet.
-
Allow sufficient time (typically 2-4 weeks) for maximal shRNA expression and target gene knockdown.
-
Continue the high-fat diet for the desired duration.
-
Collect blood and liver tissue for efficacy evaluation.
Efficacy Evaluation
A comprehensive evaluation of the inhibitor's efficacy involves a combination of biochemical, histological, and molecular analyses.
| Analysis | Parameter | Method |
| Biochemical | Serum ALT and AST | Enzymatic assays using a clinical chemistry analyzer. |
| Serum lipids (triglycerides, cholesterol) | Enzymatic assays. | |
| Histological | Hepatic steatosis, inflammation, and fibrosis | H&E staining for general morphology, Oil Red O for lipids, and Sirius Red for collagen. |
| Molecular | Hsd17b13 mRNA expression | qRT-PCR of liver tissue. |
| HSD17B13 protein expression | Western blotting or immunohistochemistry of liver tissue. | |
| Expression of genes related to lipid metabolism and inflammation | qRT-PCR of liver tissue. |
Representative Quantitative Data from Preclinical Studies
The following table summarizes the types of quantitative outcomes observed in preclinical studies of HSD17B13 inhibition.
| Parameter | Intervention | Result | Reference |
| Hepatic Hsd17b13 mRNA | ARO-HSD (RNAi) 200 mg | -93.4% change from baseline | [14] |
| Hepatic HSD17B13 protein | ARO-HSD (RNAi) | Up to 97% reduction | [15] |
| Serum ALT | ARO-HSD (RNAi) 200 mg | -42.3% change from baseline | [14] |
| Serum AST | ARO-HSD (RNAi) | -28% mean reduction | [3] |
Visualizations
Signaling Pathway
Caption: Proposed role of HSD17B13 in hepatic lipid metabolism.
Experimental Workflow
Caption: General workflow for a preclinical HSD17B13 inhibitor study.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 5. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 6. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.plos.org [journals.plos.org]
- 9. e-century.us [e-century.us]
- 10. Protocol to package and concentrate adeno-associated virus serotype 8 for use in autochthonous mouse models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct comparison of administration routes for AAV8-mediated ocular gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. world-wide.org [world-wide.org]
- 13. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. natap.org [natap.org]
- 15. Treatment advances for Non-Alcoholic Fatty Liver Disease (NAFLD) announced at ILC 2021 - EASL-The Home of Hepatology. [easl.eu]
Application Notes and Protocols for HSD17B13 Inhibitor Testing in 3D Liver-on-a-Chip Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and subsequent liver fibrosis and cirrhosis.[2][3][4] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[5][6] Small molecule inhibitors of HSD17B13 are being developed to replicate the protective effects of these genetic variants.
3D liver-on-a-chip models offer a more physiologically relevant system for preclinical drug testing compared to traditional 2D cell cultures by recapitulating the complex microenvironment of the liver.[7][8] These models allow for the co-culture of multiple liver cell types, the application of fluid flow, and the formation of 3D tissue structures, providing a powerful platform for evaluating the efficacy and safety of novel therapeutic agents like HSD17B13 inhibitors.[8][9]
This document provides detailed application notes and protocols for the use of a representative HSD17B13 inhibitor, herein referred to as Hsd17B13-IN-52, in a 3D liver-on-a-chip model of NAFLD/NASH.
Signaling Pathway of HSD17B13 in Liver Disease
Caption: HSD17B13 signaling in hepatocytes.
Experimental Protocols
Establishment of a 3D Liver-on-a-Chip NAFLD/NASH Model
This protocol describes the establishment of a tri-culture 3D liver-on-a-chip model consisting of primary human hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells (KCs) to mimic the cellular composition of the liver lobule.
Materials:
-
Primary human hepatocytes, cryopreserved
-
Primary human hepatic stellate cells, cryopreserved
-
Primary human Kupffer cells, cryopreserved
-
Liver-on-a-chip platform (e.g., Emulate Liver-Chip, CN Bio PhysioMimix)
-
Extracellular matrix (ECM) solution (e.g., Collagen I, Matrigel)
-
Hepatocyte seeding medium
-
Co-culture medium
-
NAFLD/NASH induction medium (co-culture medium supplemented with a mixture of free fatty acids, e.g., oleic and palmitic acid)
-
This compound
Procedure:
-
Chip Preparation: Prepare the liver-on-a-chip devices according to the manufacturer's instructions. This typically involves coating the channels with an ECM solution to promote cell attachment and viability.[10]
-
Cell Thawing and Seeding:
-
Thaw cryopreserved primary human hepatocytes, HSCs, and KCs according to standard protocols.
-
Seed the hepatocytes in the upper channel of the chip at a high density.
-
After hepatocyte attachment (typically 4-6 hours), seed a mixture of HSCs and KCs in the lower channel.
-
-
Static Culture: Culture the cells under static conditions for 24-48 hours to allow for tissue formation.
-
Perfusion Culture: Connect the chips to a perfusion system to provide a continuous flow of culture medium, mimicking blood flow in the liver sinusoids.[10]
-
NAFLD/NASH Induction: After a stabilization period (typically 2-3 days), switch to the NAFLD/NASH induction medium to induce a disease phenotype. This is characterized by lipid accumulation in hepatocytes.
-
This compound Treatment: Introduce this compound at various concentrations into the NAFLD/NASH induction medium and perfuse through the chips. Include a vehicle control group.
Assessment of this compound Efficacy
a. Lipid Accumulation Assay:
-
After the treatment period (e.g., 72 hours), fix the cells within the chips using 4% paraformaldehyde.
-
Stain for neutral lipids using Nile Red or Oil Red O.
-
Acquire images using fluorescence microscopy.
-
Quantify the fluorescent signal intensity to determine the extent of lipid accumulation.
b. Cytotoxicity Assay:
-
Collect the effluent medium from the chips at various time points.
-
Measure the activity of lactate dehydrogenase (LDH) in the effluent as an indicator of cell death.
c. Liver Function Assays:
-
Collect the effluent medium at regular intervals.
-
Measure the concentration of albumin and urea as markers of hepatocyte synthetic function.
-
Measure the activity of key cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic function.[11]
d. Fibrosis Marker Analysis:
-
At the end of the experiment, lyse the cells in the chips.
-
Measure the expression of pro-fibrotic genes (e.g., COL1A1, ACTA2, TIMP1) using quantitative real-time PCR (qRT-PCR).
-
Measure the concentration of secreted procollagen type I C-peptide (PIP) in the effluent medium by ELISA.
Experimental Workflow
Caption: Workflow for testing this compound.
Data Presentation
The following tables present hypothetical but expected data from the described experiments, illustrating the potential effects of this compound in a 3D liver-on-a-chip model of NAFLD/NASH.
Table 1: Effect of this compound on Lipid Accumulation and Cytotoxicity
| Treatment Group | Lipid Accumulation (Relative Fluorescence Units) | LDH Release (% of Control) |
| Healthy Control | 100 ± 12 | 100 ± 8 |
| NAFLD/NASH + Vehicle | 450 ± 35 | 110 ± 10 |
| NAFLD/NASH + 1 µM this compound | 320 ± 28 | 105 ± 9 |
| NAFLD/NASH + 10 µM this compound | 210 ± 22 | 102 ± 7 |
Table 2: Effect of this compound on Liver Function
| Treatment Group | Albumin Secretion (µ g/day ) | Urea Production (µmol/day) |
| Healthy Control | 50 ± 5 | 25 ± 3 |
| NAFLD/NASH + Vehicle | 35 ± 4 | 18 ± 2 |
| NAFLD/NASH + 1 µM this compound | 42 ± 4 | 21 ± 2 |
| NAFLD/NASH + 10 µM this compound | 48 ± 5 | 24 ± 3 |
Table 3: Effect of this compound on Fibrosis Markers
| Treatment Group | COL1A1 Gene Expression (Fold Change) | Secreted PIP (ng/mL) |
| Healthy Control | 1.0 ± 0.2 | 5 ± 1 |
| NAFLD/NASH + Vehicle | 8.5 ± 1.1 | 25 ± 4 |
| NAFLD/NASH + 1 µM this compound | 5.2 ± 0.8 | 15 ± 3 |
| NAFLD/NASH + 10 µM this compound | 2.1 ± 0.5 | 8 ± 2 |
Logical Relationship Diagram
Caption: Therapeutic rationale for HSD17B13 inhibition.
Conclusion
The use of 3D liver-on-a-chip models provides a robust and physiologically relevant platform for the preclinical evaluation of HSD17B13 inhibitors like this compound. The protocols outlined in this document offer a comprehensive framework for assessing the efficacy of such compounds in reducing lipid accumulation, improving liver function, and mitigating fibrosis in the context of NAFLD/NASH. This approach can significantly enhance the translatability of preclinical findings to clinical outcomes in the development of novel therapeutics for chronic liver diseases.
References
- 1. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. frontiersin.org [frontiersin.org]
- 8. State-of-the-art liver disease research using liver-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard: human liver-on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emulatebio.com [emulatebio.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hsd17B13-IN-52 and Other HSD17B13 Inhibitors
Disclaimer: The following information is provided as a general guide for researchers using Hsd17B13 inhibitors. Specific details for "Hsd17B13-IN-52" are not publicly available at this time. The data presented for the reference compound BI-3231 and general recommendations should be adapted and validated for your specific molecule and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Hsd17B13 inhibitors?
A1: For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For the HSD17B13 inhibitor BI-3231, it is soluble in DMSO.[1][2] It is recommended to use fresh, high-quality (anhydrous) DMSO, as moisture can reduce the solubility of some compounds.[1] For in vivo experiments, further dilution in aqueous buffers or specific formulations may be necessary.
Q2: What are the recommended storage conditions for Hsd17B13 inhibitor stock solutions and powder?
A2: As a general practice, solid compounds are often stored at -20°C for long-term stability.[3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can typically be stored at -20°C for several weeks or months, or at -80°C for longer periods.[2] For the specific inhibitor BI-3231, a stability of at least 4 years is indicated when stored at -20°C as a solid.[3]
Q3: My Hsd17B13 inhibitor precipitated in my cell culture medium. What should I do?
A3: Precipitation in aqueous media is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The inhibitor concentration might be exceeding its aqueous solubility limit.
-
Use a carrier protein: Adding a small amount of serum (like FBS) or albumin to the medium can help to keep the compound in solution.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible (typically <0.5%) and is non-toxic to your cells.
-
Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment.
Q4: Are there any known stability issues with Hsd17B13 inhibitors?
A4: The stability of a specific inhibitor can vary. For the well-characterized HSD17B13 inhibitor BI-3231, it demonstrates high metabolic stability in liver microsomes but moderate metabolic stability in hepatocytes, suggesting potential for phase II metabolism (e.g., glucuronidation and sulfation).[2][4][5] It is advisable to protect solutions from light and to store them as recommended to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation. If observed, refer to the troubleshooting steps in FAQ Q3. |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of your stock solution. Ensure proper storage of both the solid compound and stock solutions. |
| Incorrect Concentration | Verify the calculations for your dilutions. Consider performing a dose-response curve to determine the optimal concentration. |
| Cell Health | Ensure your cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to rule out cytotoxicity from the compound or solvent. |
Issue 2: Difficulty in Achieving Desired Concentration in Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Try using a co-solvent system (e.g., with PEG300 and Tween80) for in vivo formulations, as described for BI-3231.[1] |
| Incorrect pH | The solubility of some compounds can be pH-dependent. Assess the effect of adjusting the buffer pH on solubility. |
| Compound Purity | Impurities can affect solubility. Ensure you are using a high-purity compound. |
Quantitative Data
Table 1: Solubility of HSD17B13 Inhibitor BI-3231
| Solvent | Concentration | Notes | Reference |
| DMSO | Soluble to 10 mM | Gentle warming may be required. | |
| DMSO | 76 mg/mL (~199.8 mM) | Use of fresh, moisture-free DMSO is recommended. | [1] |
| DMSO | 125 mg/mL (~328.63 mM) | Requires sonication and heating to 60°C. | [2] |
| DMSO | Sparingly Soluble: 1-10 mg/ml | [3] |
Table 2: Stability and Storage of HSD17B13 Inhibitor BI-3231
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [3] |
| Stock Solution (in solvent) | -80°C | Up to 6 months | [2] |
| Stock Solution (in solvent) | -20°C | Up to 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of an HSD17B13 Inhibitor (Example: BI-3231)
-
Materials:
-
BI-3231 (MW: 380.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of the inhibitor powder (e.g., 3.8 mg).
-
Add the appropriate volume of DMSO to achieve the desired concentration. For 3.8 mg of BI-3231 to make a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for assessing the solubility of an HSD17B13 inhibitor.
Caption: Key factors that can influence the stability of a small molecule inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Hsd17B13-IN-52 Dosage for In Vivo Studies
Disclaimer: Searches for "Hsd17B13-IN-52" did not yield specific information on this compound. The following technical support guide is based on publicly available data for other well-characterized HSD17B13 inhibitors, such as BI-3231 and similar molecules, and provides general guidance for optimizing the in vivo dosage of a novel Hsd17B13 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with a novel Hsd17B13 inhibitor?
A1: A starting dose for a novel Hsd17B13 inhibitor should be determined after careful consideration of its in vitro potency, in vivo pharmacokinetics (PK), and any available toxicology data. For initial dose-range finding studies, it is advisable to start with a dose that is expected to achieve plasma and liver concentrations several-fold higher than the in vitro IC50. For example, with the known HSD17B13 inhibitor BI-3231, while it has rapid plasma clearance, it shows extensive liver accumulation[1][2]. Therefore, liver exposure might be a more critical parameter to consider. A tiered approach, starting with a low, medium, and high dose (e.g., 1, 10, and 50 mg/kg), can help establish a dose-response relationship for both efficacy and potential toxicity.
Q2: What is the most appropriate route of administration for an Hsd17B13 inhibitor in mice?
A2: The route of administration will depend on the inhibitor's physicochemical properties and formulation. Oral administration is often preferred for its convenience in chronic studies. However, some HSD17B13 inhibitors, like BI-3231, have shown low oral bioavailability[1]. In such cases, intravenous (IV) or intraperitoneal (IP) administration might be necessary to achieve adequate systemic exposure. For liver-targeted effects, even with low oral bioavailability, significant liver accumulation can occur, making oral dosing a viable option if liver is the primary target organ[1][2][3].
Q3: How frequently should this compound be administered?
A3: Dosing frequency is determined by the compound's pharmacokinetic profile, specifically its half-life in plasma and the target tissue. For compounds with rapid clearance, more frequent dosing (e.g., twice daily) or a continuous delivery method (e.g., osmotic mini-pumps) may be required. For inhibitors that show significant retention in the liver, less frequent dosing might be sufficient to maintain target engagement[2][3]. Pharmacodynamic (PD) markers, such as changes in relevant lipid species in the liver, can also guide the determination of an optimal dosing schedule.
Q4: What vehicle should be used for formulating an Hsd17B13 inhibitor?
A4: The choice of vehicle depends on the inhibitor's solubility and the intended route of administration. Common vehicles for oral administration include solutions or suspensions in water with co-solvents like PEG400, Tween 80, or carboxymethylcellulose. For intravenous administration, a saline-based solution with a solubilizing agent is typical. It is crucial to test the vehicle alone as a control group in your experiments to ensure it does not have any biological effects.
Troubleshooting Guide
Issue 1: Lack of Efficacy in an In Vivo Model
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | - Verify PK/PD Relationship: Measure plasma and liver concentrations of the inhibitor at various time points after dosing to confirm target engagement. - Increase Dose/Frequency: If exposure is low, consider increasing the dose or dosing frequency. - Change Administration Route: If oral bioavailability is poor, switch to IV or IP administration. |
| Poor Target Engagement | - Assess Target Modulation: Measure the levels or activity of HSD17B13 in the liver. You can also analyze downstream biomarkers, such as changes in hepatic lipid profiles (e.g., triglycerides and phospholipids)[4]. |
| Inappropriate Animal Model | - Model Validation: Ensure the chosen animal model (e.g., high-fat diet-induced NASH) exhibits upregulation of Hsd17b13 and relevant pathology[5][6]. Some studies have noted that Hsd17b13 knockout in mice did not reproduce the protective effects seen in humans, highlighting potential interspecies differences[7]. |
Issue 2: Observed Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | - Reduce Dose: Lower the dose to a level that maintains efficacy while minimizing adverse effects. - Intermittent Dosing: Consider an intermittent dosing schedule (e.g., dosing every other day) to allow for recovery between doses[8][9][10]. |
| Off-Target Effects | - Selectivity Profiling: Test the inhibitor against a panel of related enzymes or receptors to identify potential off-target activities. |
| Vehicle-Related Toxicity | - Run Vehicle-Only Control: Always include a group of animals that receives only the vehicle to rule out its contribution to the observed toxicity. |
Quantitative Data Summary
The following tables summarize key data for the well-characterized HSD17B13 inhibitor BI-3231 and a more recently developed inhibitor, providing a reference for expected properties of a novel inhibitor.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay Condition |
| BI-3231 | Human HSD17B13 | 2.5 | Enzymatic assay with NAD+ |
| Compound 32 | Human HSD17B13 | 2.5 | Not specified |
Data compiled from multiple sources[1][11].
Table 2: Pharmacokinetic Parameters of HSD17B13 Inhibitors in Mice
| Compound | Route | Dose (µmol/kg) | Key Findings |
| BI-3231 | Oral | 50 | Low oral bioavailability, rapid plasma clearance, extensive exposure and retention in the liver[1][2][3]. |
| Compound 32 | Not Specified | Not Specified | Significantly better liver microsomal stability and PK profile compared to BI-3231; liver-targeting profile[11]. |
Experimental Protocols
Protocol 1: Dose-Range Finding and Pharmacokinetic Study in Mice
-
Animal Model: C57BL/6J mice (8-10 weeks old).
-
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water).
-
Hsd17B13 Inhibitor - Low Dose (e.g., 1 mg/kg).
-
Hsd17B13 Inhibitor - Medium Dose (e.g., 10 mg/kg).
-
Hsd17B13 Inhibitor - High Dose (e.g., 50 mg/kg).
-
-
Administration: Single dose via the intended route (e.g., oral gavage).
-
Sample Collection: Collect blood and liver tissue at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Analysis:
-
Quantify the concentration of the inhibitor in plasma and liver homogenates using LC-MS/MS.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life).
-
Monitor for any acute signs of toxicity.
-
Protocol 2: Efficacy Study in a High-Fat Diet (HFD)-Induced NASH Model
-
Animal Model: C57BL/6J mice fed a high-fat diet for 12-16 weeks to induce steatosis and inflammation[5][6].
-
Groups:
-
Chow-fed + Vehicle.
-
HFD-fed + Vehicle.
-
HFD-fed + Hsd17B13 Inhibitor (at one or two doses determined from the dose-ranging study).
-
-
Administration: Daily or twice-daily administration for 4-8 weeks.
-
Endpoint Analysis:
-
Metabolic Parameters: Monitor body weight and food intake.
-
Serum Biomarkers: Measure ALT, AST, triglycerides, and cholesterol.
-
Histopathology: Collect liver tissue for H&E staining (for steatosis and inflammation) and Sirius Red staining (for fibrosis).
-
Gene Expression: Analyze the expression of genes related to inflammation and fibrosis in the liver via qRT-PCR.
-
Lipidomics: Perform lipidomic analysis on liver tissue to assess changes in lipid species.
-
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Logical workflow for troubleshooting in vivo studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing intermittent dosing of oral small molecule inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Hsd17B13-IN-52 Metabolic Instability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hsd17B13-IN-52 and other small molecule inhibitors of HSD17B13. The content is designed to help you diagnose and overcome metabolic instability issues encountered during your experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during your in vitro and in vivo experiments.
Q1: My compound, this compound, shows high clearance in human hepatocytes but is stable in human liver microsomes. What could be the reason, and what are my next steps?
A1: This discrepancy strongly suggests that your compound is primarily cleared by Phase II metabolic pathways, which are not fully represented in standard liver microsome assays without specific cofactors. Liver microsomes are rich in Phase I enzymes like cytochrome P450s (CYPs), but the cytosolic and other enzymatic fractions containing most Phase II enzymes are absent.[1][2] A similar profile was observed for an early HSD17B13 inhibitor, which was stable in liver microsomes but showed low stability in hepatocytes due to Phase II metabolism.[3]
Next Steps:
-
Confirm Phase II Metabolism: Perform a metabolic stability assay in hepatocytes in the presence of inhibitors for common Phase II enzymes, such as UGTs (e.g., with a broad-spectrum UGT inhibitor) and SULTs. A significant increase in stability in the presence of a UGT inhibitor would point towards glucuronidation as the primary clearance pathway.
-
Identify Specific UGT Isoforms: If glucuronidation is confirmed, the next step is to identify the specific UGT isoform(s) responsible. This can be done using a panel of recombinant human UGT enzymes. For a known HSD17B13 inhibitor, BI-3231, UGT1A9 was identified as the main enzyme responsible for its glucuronidation.[3][4]
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the structure of the metabolite(s) formed in hepatocytes. This will confirm the metabolic pathway and pinpoint the exact site of modification on your molecule.
Q2: I've identified the metabolic "hotspot" on this compound. What are some common medicinal chemistry strategies to improve its stability?
A2: Once the labile site is known, several structural modification strategies can be employed to block or reduce metabolism at that position.[5][6]
Common Strategies:
-
Blocking Metabolism:
-
Deuteration: Replacing a hydrogen atom at the metabolic site with deuterium can slow down metabolism due to the kinetic isotope effect.[5][7]
-
Fluorination: Introducing a fluorine atom at or near the metabolic hotspot can block oxidation at that site.
-
Steric Hindrance: Introducing a bulky group near the metabolic site can prevent the enzyme from accessing it. For example, adding a methyl group to a position alpha to a heteroatom can block oxidation.[6]
-
-
Bioisosteric Replacement: Replace the metabolically labile functional group with a bioisostere that is more resistant to metabolism while retaining the desired biological activity.[5] For example, if an electron-rich aromatic ring is being oxidized, it could be replaced with a more electron-deficient heterocycle like a pyridine.[8][9]
-
Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic turnover.[10] Reducing the lipophilicity (logP) of your compound can decrease its interaction with metabolic enzymes.[6]
-
Conformational Constraint: Locking the molecule in a conformation that is not recognized by the metabolic enzyme can also improve stability.[6]
It is important to note that modifications to improve metabolic stability should be carefully evaluated to ensure they do not negatively impact the compound's potency, selectivity, or other ADME properties.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for small molecule inhibitors of HSD17B13?
A1: The metabolic pathways are highly dependent on the specific chemical scaffold of the inhibitor. However, based on published data for the selective HSD17B13 inhibitor BI-3231, which contains a phenol moiety, a major metabolic pathway is glucuronidation (a Phase II conjugation reaction) mediated by UGT1A9.[3][4] Many drug candidates containing hydroxyl groups are susceptible to clearance via glucuronidation or sulfation.[11] Depending on the structure of this compound, it may also be susceptible to Phase I oxidation by cytochrome P450 enzymes, particularly if it contains electron-rich aromatic or heterocyclic rings.[8]
Q2: How can I predict the metabolic stability of my compound in silico before synthesis?
A2: Several computational tools and models can predict metabolic liabilities.[12] These in silico methods can identify potential sites of metabolism by enzymes like CYPs and UGTs.[13] While these predictions are not a substitute for experimental data, they can guide the design of more stable compounds from the outset.
Q3: What are the key differences between using liver microsomes, S9 fraction, and hepatocytes for metabolic stability assays?
A3:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes (e.g., CYPs and FMOs) and some Phase II enzymes (e.g., UGTs).[1][14] They require the addition of cofactors like NADPH for Phase I reactions.[14] They are a cost-effective and high-throughput method for assessing Phase I metabolism.[15]
-
S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomes and the cytosolic fraction.[16][17] Therefore, it contains a broader range of both Phase I and Phase II enzymes.[18] Cofactors for both phases (e.g., NADPH, UDPGA, PAPS) can be added to study a wider array of metabolic reactions.[18]
-
Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes, cofactors, and transporters.[19] They can be used in suspension or as plated cultures.[19][20] Plated hepatocytes are particularly useful for studying low-turnover compounds as they allow for longer incubation times.[20]
Quantitative Data Summary
The following tables summarize the in vitro ADME and pharmacokinetic properties of the well-characterized HSD17B13 inhibitor, BI-3231 (compound 45), which can serve as a reference for your studies.[3][4][21]
Table 1: In Vitro Pharmacological and DMPK Properties of BI-3231
| Parameter | Value |
| hHSD17B13 IC50 (nM) | 3 |
| Human Hepatocyte Stability (Clint, µL/min/10^6 cells) | 28 |
| Human Liver Microsomal Stability (Clint, µL/min/mg) | < 3.3 |
| Mouse Hepatocyte Stability (Clint, µL/min/10^6 cells) | 27 |
| Mouse Liver Microsomal Stability (Clint, µL/min/mg) | < 3.3 |
| Human Plasma Protein Binding (%) | 94.6 |
| Mouse Plasma Protein Binding (%) | 96.7 |
Table 2: In Vivo Pharmacokinetic Properties of BI-3231 in Mice
| Route | Dose (mg/kg) | AUC (ng*h/mL) | Cmax (ng/mL) | T1/2 (h) |
| Oral | 10 | 1,230 | 338 | 2.9 |
| Intravenous | 1 | 422 | 473 | 2.5 |
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance of a test compound by Phase I enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound at 2 µM in phosphate buffer.
-
In a 96-well plate, add the human liver microsomes to the buffer to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing chilled acetonitrile with an internal standard to stop the reaction.[14]
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.[14]
Protocol 2: Plated Human Hepatocyte Metabolic Stability Assay
Objective: To determine the in vitro intrinsic clearance of a test compound by the full complement of hepatic enzymes.
Materials:
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte plating and maintenance media
-
Collagen-coated 24- or 48-well plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., diazepam, tolbutamide for low-turnover)
-
Acetonitrile (ACN) with an internal standard
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol and allow them to form a monolayer (typically 24-48 hours).
-
Prepare the test compound in the hepatocyte maintenance medium at the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).
-
Remove the old medium from the plated hepatocytes and add the medium containing the test compound.
-
Incubate the plates at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours for low-turnover compounds), collect both the cells and the medium.[20]
-
Quench the reaction by adding chilled acetonitrile with an internal standard.
-
Process the samples for LC-MS/MS analysis to determine the amount of parent compound remaining.
-
Calculate the half-life (t1/2) and intrinsic clearance (Clint) based on the rate of disappearance of the parent compound.[20]
Visualizations
Caption: Troubleshooting workflow for metabolic instability.
Caption: Proposed metabolic pathway for a phenolic HSD17B13 inhibitor.
Caption: Experimental workflow for assessing metabolic stability.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nedmdg.org [nedmdg.org]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting computational methods in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. xenotech.com [xenotech.com]
- 17. mttlab.eu [mttlab.eu]
- 18. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting HSD17B13 enzymatic assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in HSD17B13 enzymatic assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results in My HSD17B13 Assay
Q: My HSD17B13 enzymatic assay is showing high variability between replicates and experiments. What are the potential causes and how can I troubleshoot this?
A: High variability in HSD17B13 assays can stem from several factors, ranging from enzyme purity and stability to substrate and cofactor concentrations. HSD17B13 is a lipid droplet-associated protein, which can add complexity to in vitro assays.[1][2][3][4]
Troubleshooting Steps:
-
Enzyme Quality and Handling:
-
Purity: Ensure the purity of your recombinant HSD17B13 protein. Contaminating proteins can interfere with the assay. Use purified protein, for example, from HEK293T cells or E. coli expression systems followed by affinity and size exclusion chromatography.[5][6]
-
Stability: HSD17B13 can be unstable. Avoid multiple freeze-thaw cycles.[7] Aliquot the enzyme upon receipt and store at –80°C.[7] When in use, keep the enzyme on ice.[7]
-
Proper Mixing: Gently mix the enzyme solution before use; do not vortex.[7]
-
-
Cofactor and Substrate Concentrations:
-
NAD+ is Essential: HSD17B13 is an NAD+-dependent enzyme.[8][9] Ensure that NAD+ is present at a saturating concentration in your assay buffer. The binding of some inhibitors has been shown to be NAD+-dependent.[8][10]
-
Substrate Solubility and Stability: Substrates like retinol and β-estradiol can be hydrophobic.[1][5] Ensure they are fully solubilized. Using a carrier solvent like DMSO or ethanol is common, but the final concentration should be kept low (e.g., ≤0.5% v/v for ethanol) to avoid affecting enzyme activity.[1]
-
-
Assay Conditions:
-
Buffer Composition: The assay buffer should be optimized for pH and ionic strength. A common buffer is Tris-HCl at a pH around 7.4-8.0.[6][7][11]
-
Detergents: Including a mild detergent like Tween-20 (e.g., 0.01-0.04%) or Triton X-100 (e.g., 0.02%) in the assay buffer can help maintain enzyme solubility and prevent aggregation.[7][9][11]
-
Issue 2: Low or No Detectable HSD17B13 Enzymatic Activity
Q: I am not observing any significant enzymatic activity in my HSD17B13 assay. What could be the reason?
A: A lack of detectable activity can be due to inactive enzyme, suboptimal assay conditions, or issues with the detection method.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Positive Control: Use a known active batch of HSD17B13 or a different enzyme with a reliable assay as a positive control for your detection system.
-
Mutations: Ensure your HSD17B13 construct does not contain mutations that inactivate the enzyme. For example, mutations in the catalytic tetrad (Asn144, Ser172, Tyr185, Lys189) or substrate-binding sites can abolish activity.[1][12]
-
-
Check Assay Components:
-
Cofactor Presence: Reiterate the necessity of NAD+ for enzymatic activity.[8][9] Prepare fresh NAD+ solutions as they can degrade over time.
-
Substrate Choice: While HSD17B13 has been reported to act on several substrates, including steroids and retinols, its substrate specificity is still under investigation.[13] β-estradiol and all-trans-retinol are commonly used substrates.[1][5]
-
-
Detection Method Sensitivity:
-
Assay Sensitivity: Ensure your detection method is sensitive enough to measure the expected level of activity. Luminescence-based assays like the NAD(P)H-Glo™ assay are generally more sensitive than absorbance-based methods.[5][6][9][11]
-
Instrument Settings: Optimize the settings of your plate reader or HPLC for the specific assay being used.
-
Issue 3: Substrate-Specific Variability in Inhibitor Screening
Q: I am screening for HSD17B13 inhibitors and notice that the potency of my compounds varies depending on the substrate used (e.g., β-estradiol vs. leukotriene B4). Why is this happening?
A: Substrate-dependent inhibitor potency can occur and is an important consideration in drug discovery.
Potential Reasons:
-
Different Substrate Binding Pockets: While not definitively established for HSD17B13, different substrates might bind in slightly different orientations or engage different residues within the active site. An inhibitor might compete more effectively with one substrate over another.
-
Assay Artifacts: The physicochemical properties of the substrates themselves could influence the behavior of test compounds in the assay, for example, through non-specific interactions.
Recommendations:
-
Test Multiple Substrates: To identify robust inhibitors, it is recommended to screen and characterize compounds using multiple, structurally distinct substrates. A strong correlation in inhibitor potency across different substrates provides greater confidence in the on-target activity of the compounds.[8]
-
Biophysical Confirmation: Confirm direct binding of your inhibitors to HSD17B13 using biophysical methods like Thermal Shift Assays (nanoDSF) to ensure they are not assay artifacts.[8]
Experimental Protocols
Protocol 1: HSD17B13 Retinol Dehydrogenase Activity Assay (Cell-Based)
This protocol is adapted from a method using transiently transfected HEK293 cells.[1]
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293 cells one day prior to transfection.
-
Transiently transfect cells in triplicate with plasmids encoding HSD17B13, a mutant version, or an empty vector as a control.[1]
-
-
Substrate Addition:
-
Add all-trans-retinol (dissolved in ethanol) to the culture medium at a final concentration of 2 or 5 µM. The final ethanol concentration should not exceed 0.5% (v/v).[1]
-
-
Incubation:
-
Incubate the cells for 6 or 8 hours.[1]
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing 1% Triton X-100, 50 mM Tris (pH 8), and 150 mM NaCl.[1]
-
-
Analysis:
Protocol 2: HSD17B13 Enzymatic Activity Assay using a Luminescence-Based Method (In Vitro)
This protocol is based on the use of a commercially available NADH detection kit.[5][6]
Methodology:
-
Reaction Setup:
-
In a 384-well plate, add 10 µL of a reaction mixture containing:
-
-
Detection:
-
Incubation:
-
Measurement:
Quantitative Data Summary
Table 1: Example HSD17B13 In Vitro Assay Conditions
| Parameter | Condition 1 | Condition 2 |
| Enzyme | Recombinant human HSD17B13 | Recombinant human HSD17B13 |
| Enzyme Conc. | 300 ng/well | 50-100 nM |
| Substrate | β-estradiol | Leukotriene B4 (LTB4) / β-estradiol |
| Substrate Conc. | 15 µM | 10-50 µM |
| Cofactor | NAD+ | NAD+ |
| Cofactor Conc. | 500 µM | Not specified |
| Buffer | PBS | 40 mM Tris (pH 7.4) |
| Additives | 0.05% DMSO | 0.01% BSA, 0.01% Tween-20 |
| Detection Method | NADH-Glo™ (Luminescence) | NAD-Glo™ / Mass Spectrometry |
| Reference | [5][6] | [11] |
Visualizations
Caption: Troubleshooting workflow for high HSD17B13 assay variability.
Caption: Cellular localization and function of HSD17B13.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enanta.com [enanta.com]
- 12. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13-IN-52 Metabolism and Glucuronidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the phase II metabolism, specifically glucuronidation, of the hypothetical HSD17B13 inhibitor, Hsd17B13-IN-52. The information provided is based on general principles of in vitro drug metabolism and data from a representative HSD17B13 inhibitor, BI-3231.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound in vitro?
A1: While specific data for this compound is not available, a potent and selective HSD17B13 inhibitor, BI-3231, has shown moderate in vitro metabolic stability in human and mouse hepatocytes.[1] Therefore, it is reasonable to anticipate that this compound may also exhibit moderate metabolic stability.
Q2: Which UDP-glucuronosyltransferase (UGT) isoforms are likely involved in the glucuronidation of this compound?
A2: The specific UGT isoforms responsible for the glucuronidation of this compound have not been reported. However, for a similar compound, BI-3231, a UGT phenotyping study was conducted using microsomes from baculovirus-infected insect cells expressing human UGT isoforms 1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15.[1] This panel of enzymes is a common starting point for identifying the key UGTs involved in a compound's metabolism.
Q3: Why is it important to study the glucuronidation of this compound?
A3: Glucuronidation is a major phase II metabolic pathway responsible for the clearance of many drugs and other foreign compounds.[2][3] Understanding the glucuronidation of this compound is crucial for several reasons:
-
It helps in predicting the in vivo clearance and pharmacokinetic profile of the compound.
-
Identifying the specific UGT enzymes involved can help anticipate potential drug-drug interactions.[2]
-
Variations in UGT enzyme activity among individuals can lead to differences in drug response and toxicity.
Q4: What in vitro systems can be used to study the metabolism of this compound?
A4: Several in vitro systems can be employed, including:
-
Human liver microsomes (HLM): Useful for studying phase I (CYP-mediated) and phase II (UGT-mediated) metabolism.[3][4]
-
Hepatocytes: Provide a more complete picture of metabolism as they contain a wider range of drug-metabolizing enzymes and cofactors.[2][3]
-
Recombinant UGT enzymes: Allow for the precise identification of which UGT isoforms are responsible for the glucuronidation of the compound.[1][5]
Troubleshooting Guides
Issue 1: Low or No Detectable Glucuronide Metabolite Formation
| Possible Cause | Troubleshooting Step |
| Low enzyme activity | 1. Confirm the quality and activity of the microsomal or hepatocyte preparation using a known UGT substrate as a positive control. 2. Ensure proper storage of enzymes at -80°C.[1] |
| Insufficient cofactor (UDPGA) | 1. Verify the concentration and purity of the UDPGA stock solution. 2. Optimize the UDPGA concentration in the incubation mixture. |
| Inappropriate incubation conditions | 1. Ensure the pH of the incubation buffer is optimal (typically pH 7.4).[1] 2. Check the incubation temperature (usually 37°C) and time. |
| Poor substrate solubility | 1. Assess the solubility of this compound in the incubation buffer. 2. Use a co-solvent (e.g., DMSO, acetonitrile) at a concentration that does not inhibit enzyme activity. |
| Analytical method not sensitive enough | 1. Optimize the LC-MS/MS method for the detection of the expected glucuronide metabolite. 2. Include an appropriate internal standard. |
Issue 2: High Variability in Metabolite Formation Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting | 1. Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Batch-to-batch variation in enzyme preparations | 1. Characterize each new batch of microsomes or hepatocytes with a reference substrate. |
| Edge effects in multi-well plates | 1. Avoid using the outer wells of the plate for critical samples. 2. Ensure proper sealing of the plate to prevent evaporation. |
| Time-dependent degradation of the compound or metabolite | 1. Assess the stability of this compound and its glucuronide in the incubation matrix at different time points. |
Data Presentation
Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes (HLM)
(This data is hypothetical and for illustrative purposes only)
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| HLM Protein Concentration (mg/mL) | 0.5 |
| This compound Concentration (µM) | 1 |
| t1/2 (min) | 45 |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 |
Table 2: Illustrative UGT Reaction Phenotyping for this compound Glucuronidation
(This data is hypothetical and for illustrative purposes only)
| UGT Isoform | Relative Glucuronide Formation (%) |
| UGT1A1 | 35 |
| UGT1A3 | 10 |
| UGT1A4 | <5 |
| UGT1A6 | <5 |
| UGT1A9 | 40 |
| UGT2B7 | 10 |
| UGT2B15 | <5 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Prepare Reagents:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL stock).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (NRS) solution.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation Setup:
-
In a microcentrifuge tube, add phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and this compound (to a final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the NRS solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold quenching solution.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent compound.
-
Protocol 2: UGT Reaction Phenotyping using Recombinant Human UGTs
-
Prepare Reagents:
-
This compound stock solution.
-
Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells).[1]
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.4).[1]
-
UDPGA solution.
-
Magnesium chloride (MgCl2) solution.
-
Alamethicin (to permeabilize the microsomal membrane).
-
Quenching solution.
-
-
Incubation Setup:
-
In a microcentrifuge tube, add Tris-HCl buffer, MgCl2, alamethicin, and the specific recombinant UGT enzyme.
-
Add this compound to the desired final concentration.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Start the reaction by adding UDPGA.
-
Incubate for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding cold quenching solution.
-
-
Sample Processing and Analysis:
-
Process the samples as described in Protocol 1.
-
Analyze the formation of the glucuronide metabolite by LC-MS/MS.
-
Visualizations
Caption: Workflow for an in vitro metabolism experiment.
Caption: The general pathway of UGT-mediated glucuronidation.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complexities of glucuronidation affecting in vitro in vivo extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioivt.com [bioivt.com]
Technical Support Center: Improving the Pharmacokinetic Profile of HSD17B13 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of HSD17B13 inhibitors, with a focus on optimizing their pharmacokinetic (PK) profiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges observed with small molecule HSD17B13 inhibitors?
A1: Small molecule inhibitors targeting HSD17B13, a liver-specific enzyme, often face several PK hurdles. The most frequently encountered issues include:
-
Rapid Hepatic Clearance: Due to the liver-centric expression of HSD17B13, inhibitors often have high first-pass metabolism, leading to rapid clearance and short half-life. This is particularly true for compounds with phenolic structures, which are susceptible to phase II metabolism, such as glucuronidation.[1][2][3] For example, the chemical probe BI-3231 exhibits rapid plasma clearance in rodents, exceeding hepatic blood flow, with biliary excretion of its glucuronide being a major clearance pathway.[1][4][5]
-
Low Oral Bioavailability: Consequent to high first-pass metabolism, many inhibitors exhibit poor oral bioavailability. For instance, BI-3231 was reported to have an oral bioavailability of only 10% in mice.[1]
-
Metabolic Instability: The chemical scaffolds of many HSD17B13 inhibitors can be prone to metabolic enzymes, primarily cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), leading to rapid turnover.[2][3][6]
Q2: How can we improve the metabolic stability of our HSD17B13 inhibitor?
A2: Improving metabolic stability is a key step in enhancing the overall PK profile. Consider the following strategies:
-
Structural Modification: Identify the metabolic "soft spots" on your molecule through metabolite identification studies. Modify these positions to block or slow down metabolism. Common approaches include introducing electron-withdrawing groups, replacing metabolically labile groups with more stable isosteres, or using deuteration at sites of oxidation.
-
Reduce Lipophilicity: High lipophilicity can increase non-specific binding to metabolic enzymes. Reducing the lipophilicity of your compound can sometimes decrease its metabolic rate.
-
In Vitro Screening: Utilize in vitro assays such as liver microsomal stability or hepatocyte stability assays early in the discovery process to rank compounds and select those with higher intrinsic stability.
Q3: What strategies can be employed to increase the oral bioavailability of an HSD17B13 inhibitor?
A3: Enhancing oral bioavailability requires addressing both absorption and first-pass metabolism.
-
Improve Solubility: Poor aqueous solubility can limit dissolution and absorption. Strategies to improve solubility include salt formation, amorphous solid dispersions, and particle size reduction.
-
Enhance Permeability: If the compound has low intestinal permeability, prodrug approaches can be used to mask polar groups and improve membrane transit.
-
Inhibit Efflux Transporters: If the inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, co-administration with a P-gp inhibitor (in preclinical studies) or structural modifications to reduce its affinity for the transporter can be explored.
-
Formulation Strategies: Lipid-based formulations can enhance the absorption of lipophilic drugs.
Q4: Our lead HSD17B13 inhibitor has a very short half-life. How can we extend it?
A4: A longer half-life is often desirable for less frequent dosing.[7] Strategies to extend half-life include:
-
Decrease Clearance: The most effective way to increase half-life is to reduce the rate of clearance. This can be achieved by improving metabolic stability (see Q2).
-
Increase Volume of Distribution (Vd): Increasing the extent to which a drug distributes into tissues can prolong its half-life. This can sometimes be achieved by optimizing lipophilicity and plasma protein binding.
-
Increase Plasma Protein Binding: Highly protein-bound drugs are less available for metabolism and elimination, which can extend their half-life. However, this must be balanced, as only the unbound drug is pharmacologically active.
-
Formulation Approaches: For preclinical studies, formulation strategies such as subcutaneous depots can be used to achieve sustained release and prolong exposure.[1]
Troubleshooting Guides
Issue 1: Low Exposure (AUC) in In Vivo Studies Despite Good In Vitro Potency
| Potential Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | - Assess aqueous solubility and intestinal permeability (Caco-2 assay).- Investigate if the compound is a substrate for efflux transporters (e.g., P-gp).- Conduct a rising-dose oral PK study to check for dose-dependent absorption.- Evaluate different oral formulations (e.g., suspension, solution, lipid-based). |
| High First-Pass Metabolism | - Perform an intravenous PK study to determine absolute bioavailability and clearance.- Conduct in vitro metabolic stability assays with liver microsomes or hepatocytes to determine intrinsic clearance.- Identify major metabolites to understand the primary clearance pathways. |
| Rapid Systemic Clearance | - Analyze the chemical structure for liabilities to phase I and phase II metabolism.- If clearance is high, consider structural modifications to block metabolic sites. |
Issue 2: High Variability in Pharmacokinetic Parameters Between Animals
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | - Ensure the dosing formulation is homogenous and stable.- For suspensions, ensure consistent particle size and prevent settling. |
| Gavage/Dosing Errors | - Refine the dosing technique to ensure accurate and consistent administration.- For intravenous dosing, confirm correct placement in the vein. |
| Physiological Differences | - Ensure animals are of a consistent age, weight, and health status.- Consider potential genetic variations in metabolic enzymes within the animal strain. |
| Food Effects | - Standardize the fasting and feeding schedule for all animals in the study. |
Issue 3: Discrepancy Between In Vitro and In Vivo Clearance
| Potential Cause | Troubleshooting Steps |
| Contribution of Extrahepatic Metabolism | - Investigate metabolism in other tissues (e.g., intestine, kidney) if hepatic clearance does not account for total in vivo clearance. |
| Role of Drug Transporters | - Assess if the compound is a substrate for hepatic uptake (e.g., OATPs) or efflux transporters (e.g., MRPs, BCRP), as this can significantly influence liver exposure and clearance.[8] |
| Incorrect In Vitro-In Vivo Extrapolation (IVIVE) | - Re-evaluate the scaling factors used for IVIVE.- Ensure that the in vitro assay conditions (e.g., protein concentration, incubation time) are appropriate for the compound's properties. |
| Active Metabolites with Different PK | - Profile the pharmacokinetics of major metabolites, as they may have different clearance rates and contribute to the overall pharmacological effect. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of Selected HSD17B13 Inhibitors
| Compound | Species | Route | Dose | Cmax | Tmax (h) | AUC | t½ (h) | F (%) | Reference |
| BI-3231 | Mouse | PO | 50 µmol/kg | - | - | - | - | 10 | [1] |
| Mouse | IV | 5 µmol/kg | - | - | - | - | - | [4] | |
| Rat | IV | - | - | - | - | - | - | [4] | |
| INI-822 | Mouse, Rat, Dog | PO | - | - | - | Good | - | Good | [9] |
| Human | PO | - | - | - | Dose-dependent | Suitable for once-daily dosing | - | [10][11] |
Note: "-" indicates data not publicly available in the reviewed sources.
Table 2: Clinical Pharmacokinetic Characteristics of Rapirosiran (RNAi Therapeutic)
| Parameter | Healthy Volunteers | Reference |
| Administration | Subcutaneous injection | [12] |
| Plasma Concentration | Declines rapidly by 24 hours post-dose | [12] |
| Urinary Excretion | 17% - 37% of the dose | [12] |
Experimental Protocols
Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of an HSD17B13 inhibitor.
Methodology:
-
Preparation: Thaw pooled liver microsomes (human, mouse, or rat) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an HSD17B13 inhibitor.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and collect samples from the basolateral (receiver) side at specified time intervals.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of an HSD17B13 inhibitor after oral and intravenous administration.
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the study.
-
Dose Preparation: Formulate the test compound for both oral (e.g., in a suspension with a vehicle like 0.5% methylcellulose) and intravenous (e.g., in a solution with a solubilizing agent) administration.
-
Dosing:
-
Oral (PO): Administer a single dose via oral gavage to a group of mice (n=3-4 per time point).
-
Intravenous (IV): Administer a single bolus dose via the tail vein to another group of mice.
-
-
Blood Sampling: Collect serial blood samples from the saphenous vein or via cardiac puncture at terminal time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
Visualizations
Caption: A typical experimental workflow for the preclinical development of HSD17B13 inhibitors.
Caption: A decision tree for troubleshooting low in vivo exposure of HSD17B13 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Population Pharmacokinetic-Pharmacodynamic Model of Serum Transthyretin Following Patisiran Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatic Circulation and Toxicology - Hepatic Circulation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. inipharm.com [inipharm.com]
- 10. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 11. businesswire.com [businesswire.com]
- 12. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13-IN-52 Reactive Metabolite Formation
Welcome to the technical support center for Hsd17B13-IN-52. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the assessment of reactive metabolite formation for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a reactive metabolite and why is it a concern for this compound?
A reactive metabolite is a chemically unstable intermediate formed during the metabolism of a drug that can covalently bind to macromolecules like proteins and DNA.[1][2][3] This binding can disrupt cellular function and is a potential mechanism for idiosyncratic drug-induced toxicities, such as liver or skin toxicities.[3][4] For a novel therapeutic agent like this compound, it is crucial to assess the potential for reactive metabolite formation early in development to mitigate the risk of such adverse reactions.[3]
Q2: Which in vitro assays are recommended for detecting reactive metabolites of this compound?
The most common in vitro assays for detecting reactive metabolites involve incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes, in the presence of a trapping agent.[1][2]
-
Glutathione (GSH) Trapping Assay: GSH is a biological nucleophile that traps many "soft" electrophilic reactive metabolites, forming stable conjugates that can be detected by LC-MS/MS.[5]
-
Cyanide (KCN) Trapping Assay: Cyanide is used to trap "hard" electrophiles, such as iminium ions, that may not be efficiently trapped by GSH.[3]
-
Covalent Binding Assay: This assay uses a radiolabeled version of this compound to quantify the total amount of drug that covalently binds to microsomal proteins.[6]
Q3: We are seeing a potential glutathione (GSH) adduct in our LC-MS/MS analysis. How can we confirm its identity?
Confirmation of a GSH adduct can be achieved through several methods:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the potential adduct, which can be used to confirm its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion should yield characteristic product ions. For GSH conjugates, a neutral loss of 129 Da (pyroglutamic acid) in positive ion mode or a precursor ion scan for m/z 272 in negative ion mode are common diagnostic approaches.[5]
-
Stable Isotope-Labeled GSH: Incubating with a 1:1 mixture of standard GSH and a stable isotope-labeled version (e.g., containing ¹³C₂-¹⁵N-glycine) will result in a characteristic doublet in the mass spectrum for any GSH adduct, providing high confidence in its identification.[3][7]
Q4: Our covalent binding assay with radiolabeled this compound shows high binding to microsomal proteins. What are the next steps?
High covalent binding suggests the formation of reactive metabolites. The next steps should focus on identifying the specific metabolite(s) responsible and the site of bioactivation on the molecule. This information is critical for medicinal chemistry efforts to modify the compound and reduce its bioactivation potential.[1][2] A combination of GSH trapping studies with LC-MS/MS analysis is a standard approach to structurally characterize the reactive intermediate.
Troubleshooting Guides
Glutathione (GSH) Trapping Assay
| Issue | Potential Cause | Troubleshooting Steps |
| No GSH Adducts Detected | 1. This compound does not form GSH-reactive metabolites. 2. The reactive metabolite is a "hard" electrophile not trapped by GSH. 3. Insufficient metabolic turnover of the parent compound. 4. The adduct is unstable or poorly ionizes. | 1. Consider this a positive outcome, but confirm with a covalent binding assay. 2. Perform a cyanide trapping experiment.[3] 3. Increase incubation time or microsomal protein concentration. Confirm parent compound depletion. 4. Alter LC-MS/MS ionization parameters (e.g., switch between positive and negative ion modes). Check for adducts that may be doubly charged.[8] |
| High Background or False Positives | 1. Endogenous compounds in microsomes reacting with GSH. 2. Contaminants in the reagents or solvents. 3. Non-specific binding in the LC-MS system. | 1. Run control incubations without the test compound to identify background signals. 2. Use high-purity reagents and solvents. 3. Implement a stable isotope-labeled GSH trapping strategy for unambiguous identification.[7] |
| Poor Reproducibility | 1. Variability in microsomal activity. 2. Inconsistent incubation conditions (time, temperature). 3. Sample processing inconsistencies. | 1. Use a single lot of microsomes for comparative studies and include a positive control compound with known GSH adduct formation. 2. Ensure precise control of incubation parameters. 3. Standardize all liquid handling and extraction steps. |
Covalent Binding Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | 1. Incomplete removal of unbound radiolabeled compound. 2. Lipophilic nature of the compound causing non-covalent association with proteins. | 1. Optimize the protein precipitation and washing steps. Increase the number of solvent washes. 2. Include a control incubation without the NADPH-generating system. Binding in this control is considered non-covalent and can be subtracted from the total binding. |
| Low Recovery of Radioactivity | 1. Inefficient protein precipitation. 2. Adsorption of the compound to labware. | 1. Ensure the protein pellet is firm and that no protein is lost during washing steps. 2. Use low-binding microcentrifuge tubes and pipette tips. |
| Inconsistent Results | 1. Pipetting errors with the radiolabeled compound. 2. Variability in scintillation counting. | 1. Carefully calibrate pipettes and use reverse pipetting for viscous solutions. 2. Ensure complete dissolution of the protein pellet in the scintillation cocktail and use appropriate quench correction. |
Data Presentation
Table 1: Hypothetical LC-MS/MS Data for Potential GSH Adducts of this compound
| Proposed Adduct | Retention Time (min) | Observed m/z [M+H]⁺ | Accurate Mass | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| This compound | 5.2 | 450.2134 | 450.2132 | 0.4 | 320.1, 250.1, 180.1 |
| GSH Adduct 1 | 4.5 | 755.3025 | 755.3023 | 0.3 | 626.2 (Neutral Loss of 129), 455.2 |
| GSH Adduct 2 | 4.1 | 771.2974 | 771.2972 | 0.3 | 642.2 (Neutral Loss of 129), 471.2 |
Table 2: Hypothetical Covalent Binding of [¹⁴C]this compound to Human Liver Microsomes
| Incubation Condition | Covalent Binding (pmol equiv./mg protein) |
| Complete System (+NADPH) | 125.6 ± 10.2 |
| No NADPH (-NADPH) | 8.3 ± 1.5 |
| NADPH-dependent Binding | 117.3 |
| Complete System + GSH | 25.1 ± 3.7 |
Experimental Protocols
Protocol 1: Glutathione (GSH) Trapping Assay in Human Liver Microsomes
Objective: To detect and identify potential GSH-trapped reactive metabolites of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
Reduced Glutathione (GSH)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Methanol (MeOH)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), GSH (final concentration 1-5 mM), and this compound (final concentration 10-50 µM).
-
Prepare a control incubation without the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent (e.g., 50% MeOH/water) for LC-MS/MS analysis.
-
Analyze samples by LC-MS/MS, using methods such as neutral loss scanning or precursor ion scanning to identify potential GSH adducts.[5]
Protocol 2: Covalent Binding Assay with Radiolabeled Compound
Objective: To quantify the extent of NADPH-dependent covalent binding of [¹⁴C]this compound to HLM proteins.
Materials:
-
[¹⁴C]this compound of known specific activity
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Methanol or Acetonitrile
-
Scintillation cocktail
Procedure:
-
Perform incubations as described in Protocol 1, using [¹⁴C]this compound. Include a control incubation without the NADPH regenerating system.
-
After incubation, stop the reaction by adding an equal volume of 20% TCA to precipitate the proteins.
-
Centrifuge to pellet the proteins.
-
Wash the protein pellet multiple times with a solvent such as 80% methanol to remove any unbound radioactivity. This step is critical and should be repeated until the radioactivity in the supernatant is at background levels.
-
After the final wash, dissolve the protein pellet in a suitable solubilizing agent (e.g., 1N NaOH or a commercial tissue solubilizer).
-
Determine the protein concentration of an aliquot of the solubilized pellet using a standard protein assay (e.g., BCA assay).
-
Add the remaining solubilized protein to a scintillation vial with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the covalent binding in picomoles of drug equivalent per milligram of protein, correcting for non-specific binding observed in the -NADPH control.
Visualizations
Caption: Hypothetical bioactivation pathway of this compound.
References
- 1. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Protocols of In Vitro Protein Covalent Binding Studies in Liver | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Mitigating Cytotoxicity of Hsd17B13 Inhibitors in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with Hsd17B13 inhibitors, including the hypothetical compound Hsd17B13-IN-52, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][2][3] Genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene are protected from the progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5][6][7] This protective effect makes Hsd17B13 an attractive therapeutic target for the development of small molecule inhibitors to treat these conditions.[4][8][9][10]
Q2: What is this compound?
This compound is representative of a novel small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. While specific data for this compound is not publicly available, this guide provides a general framework for assessing and mitigating potential cytotoxicity for any new Hsd17B13 inhibitor.
Q3: Why am I observing cytotoxicity with my Hsd17B13 inhibitor?
Cytotoxicity from a small molecule inhibitor in cell culture can arise from several factors:
-
On-target toxicity: Inhibition of the primary target (Hsd17B13) may disrupt essential cellular processes, leading to cell death.
-
Off-target effects: The inhibitor may bind to and affect other proteins in the cell, causing unintended toxicity.[8]
-
Compound solubility and stability: Poor solubility can lead to compound precipitation and non-specific effects, while degradation of the compound can generate toxic byproducts.
-
High concentration: The concentration of the inhibitor used may be too high, leading to generalized cellular stress.
Q4: What are the first steps to take if I observe cytotoxicity?
-
Confirm the observation: Repeat the experiment to ensure the cytotoxicity is reproducible.
-
Perform a dose-response curve: Determine the concentration at which the inhibitor shows both efficacy (inhibition of Hsd17B13) and minimal cytotoxicity.
-
Assess cell morphology: Visually inspect the cells under a microscope for signs of stress, such as rounding, detachment, or membrane blebbing.
-
Use multiple viability assays: Employ at least two different methods to measure cell viability and cytotoxicity to confirm the results.
Troubleshooting Guides
This section provides structured guidance to address specific cytotoxicity issues encountered during experiments with Hsd17B13 inhibitors.
Issue 1: High levels of cell death observed even at low inhibitor concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent on-target toxicity | Perform a time-course experiment to determine the onset of cytotoxicity. | Identify if cell death is a rapid or delayed response to Hsd17B13 inhibition. |
| Assess the metabolic activity of the cells (e.g., using an MTT or MTS assay) in conjunction with a membrane integrity assay (e.g., LDH release). | Differentiate between a reduction in metabolic activity and outright cell lysis. | |
| Potent off-target effects | Screen the inhibitor against a panel of common off-target proteins (e.g., kinases, GPCRs). | Identify potential unintended targets that may be responsible for the cytotoxicity. |
| Compare the cytotoxic profile in cell lines with varying expression levels of Hsd17B13. | Determine if the cytotoxicity is dependent on the presence of the primary target. | |
| Compound instability | Assess the stability of the inhibitor in your cell culture medium over the course of the experiment using techniques like HPLC. | Confirm that the observed toxicity is not due to a toxic degradation product. |
Issue 2: Discrepancy between different cytotoxicity assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Different cellular events being measured | Understand the principle of each assay. For example, MTT measures metabolic activity, LDH measures membrane integrity, and caspase assays measure apoptosis. | A decrease in MTT signal without an increase in LDH release may indicate cytostatic effects rather than cytotoxic ones. |
| Perform a time-course experiment using multiple assays simultaneously. | Observe the temporal sequence of events (e.g., caspase activation followed by LDH release) to understand the mechanism of cell death. | |
| Assay interference | Run a cell-free control where the inhibitor is added to the assay reagents to check for direct chemical interference. | Rule out false-positive or false-negative results due to the inhibitor's chemical properties. |
Experimental Protocols
Protocol 1: Determining the IC50 and CC50 of an Hsd17B13 Inhibitor
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for Hsd17B13 activity and the half-maximal cytotoxic concentration (CC50).
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Hsd17B13 inhibitor (e.g., this compound)
-
Cell culture medium and supplements
-
96-well plates
-
Reagents for a cell-based Hsd17B13 activity assay (e.g., measuring retinol dehydrogenase activity)[11][12]
-
Reagents for a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the Hsd17B13 inhibitor in cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the serially diluted inhibitor and controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Hsd17B13 Activity Assay: Following incubation, perform a cell-based assay to measure the inhibition of Hsd17B13 activity.[11][12]
-
Cytotoxicity Assay: On a parallel plate set up under identical conditions, perform a cytotoxicity assay.
-
Data Analysis:
-
For the Hsd17B13 activity assay, normalize the data to the vehicle control and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50.
-
For the cytotoxicity assay, normalize the data to the vehicle control and plot the percent cytotoxicity against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the CC50.
-
Data Presentation:
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | [Insert Value] | [Insert Value] | [Calculate Value] |
| Control Inhibitor | [Insert Value] | [Insert Value] | [Calculate Value] |
A higher selectivity index indicates a wider therapeutic window where the compound is effective at inhibiting its target without causing significant cytotoxicity.
Protocol 2: Assessing the Mechanism of Cell Death
This protocol helps to determine whether cell death is occurring via apoptosis or necrosis.
Materials:
-
Hepatocyte cell line
-
Hsd17B13 inhibitor
-
96-well plates
-
Caspase-3/7 activity assay kit (for apoptosis)
-
LDH release assay kit (for necrosis)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Time-Course Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48 hours).
-
Assay Performance:
-
At each time point, measure caspase-3/7 activity in one set of wells.
-
In a parallel set of wells, measure LDH release from the cell culture supernatant.
-
-
Data Analysis: Plot the fold-change in caspase activity and the percentage of LDH release over time for each inhibitor concentration.
Data Presentation:
| Time (hours) | Inhibitor Conc. (µM) | Caspase-3/7 Activity (Fold Change) | LDH Release (%) |
| 6 | X | [Value] | [Value] |
| 12 | X | [Value] | [Value] |
| 24 | X | [Value] | [Value] |
| 48 | X | [Value] | [Value] |
An early increase in caspase activity followed by a later increase in LDH release suggests an apoptotic mechanism of cell death. A simultaneous increase in both markers or a predominant increase in LDH release suggests a necrotic mechanism.
Visualizations
Caption: Workflow for determining IC50 and CC50 of Hsd17B13 inhibitors.
Caption: Potential pathways leading to Hsd17B13 inhibitor-induced cytotoxicity.
References
- 1. uniprot.org [uniprot.org]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inipharm.com [inipharm.com]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-52 selectivity against other HSD17B isoforms
Welcome to the technical support center for researchers utilizing the potent and selective HSD17B13 inhibitor, BI-3231. This resource provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) to facilitate your experimental success.
Selectivity Profile of BI-3231
BI-3231 is a well-characterized chemical probe designed for the investigation of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13).[1][2] It exhibits high potency for both human and mouse HSD17B13.[3] A key feature of BI-3231 is its notable selectivity against the closest phylogenetic homolog, HSD17B11.[1][2][3]
Quantitative Selectivity Data
The following table summarizes the inhibitory potency of BI-3231 against HSD17B13 and HSD17B11.
| Target Isoform | Species | Assay Type | Potency (IC₅₀) | Potency (Kᵢ) | Reference |
| HSD17B13 | Human | Enzymatic | 1 nM | 0.7 ± 0.2 nM | [4][5][6] |
| Human | Cellular (HEK293) | 11 ± 5 nM | [5] | ||
| Mouse | Enzymatic | 13 nM | [6] | ||
| HSD17B11 | Human | Enzymatic | > 10,000 nM (>10 µM) | [4][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential challenges researchers may encounter during their experiments with BI-3231.
Q1: Why is NAD⁺ necessary for BI-3231 activity?
A1: The binding and inhibitory activity of BI-3231 on HSD17B13 are strongly dependent on the presence of the cofactor NAD⁺.[1][2] Thermal shift assays have demonstrated that BI-3231 only stabilizes the HSD17B13 protein when NAD⁺ is present.[3] This suggests that NAD⁺ binding induces a conformational change in the enzyme that is required for BI-3231 to bind effectively.[3] Computationally, it is hypothesized that the positively charged NAD⁺ in the cofactor binding pocket increases the binding affinity of the negatively charged phenol moiety of BI-3231.[2] The mode of inhibition has been determined to be uncompetitive with respect to NAD⁺.[3]
Q2: I am not observing the expected potency in my assay. What could be the issue?
A2: Several factors could contribute to discrepancies in observed potency:
-
NAD⁺ Concentration: Ensure that an optimal and non-limiting concentration of NAD⁺ is used in your assay buffer, as BI-3231's activity is dependent on it.
-
Enzyme Quality: The purity and activity of the recombinant HSD17B13 enzyme are critical. Use a highly purified and active enzyme preparation.
-
Assay Conditions: Factors such as pH, temperature, and incubation time can influence enzyme activity and inhibitor potency. Refer to the detailed protocols below for optimized conditions.
-
Compound Integrity: Verify the concentration and integrity of your BI-3231 stock solution.
Q3: Is there a negative control available for BI-3231?
A3: Yes, BI-0955 is the recommended negative control for BI-3231.[3] BI-0955 is a methylated analog of BI-3231 and shows no detectable activity against HSD17B13 in in vitro assays.[3]
Q4: Can I use substrates other than estradiol in my HSD17B13 inhibition assay?
A4: While estradiol is a commonly used substrate for HSD17B13 assays, the enzyme is known to act on a range of lipid substrates.[3][5] It has been shown that there is a strong correlation between the inhibitory effects of compounds when using either estradiol or leukotriene B₄ (LTB₄) as a substrate.[2] Another study also confirmed that BI-3231 maintains potent inhibition when LTB4 is used as the cosubstrate.[7]
Experimental Protocols
Biochemical HSD17B13 Enzymatic Assay
This protocol is adapted from the high-throughput screening assay used for the discovery of BI-3231.[2]
Materials:
-
Purified recombinant human HSD17B13 protein
-
BI-3231 inhibitor
-
Estradiol (substrate)
-
NAD⁺ (cofactor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Internal standard for LC-MS/MS analysis
-
Girard's Reagent P for derivatization
-
Microtiter plates
Procedure:
-
Prepare serial dilutions of BI-3231 in DMSO and spot them onto the microtiter plate.
-
Add 6 µL of diluted purified recombinant HSD17B13 protein to each well and incubate for 15 minutes at room temperature.
-
Prepare a substrate/co-substrate mix containing estradiol and NAD⁺.
-
Add 6 µL of the substrate/co-substrate mix to the compound-enzyme mixture.
-
Incubate the reaction for 4 hours at room temperature.
-
Stop the enzymatic reaction and derivatize the analytes by adding 1 µL of an analyte-specific internal standard (final concentration 50 nM) and 2.4 µL of Girard's Reagent P.
-
Analyze the formation of the product (estrone) by LC-MS/MS to determine the IC₅₀ value of BI-3231.
Cellular HSD17B13 Assay in HEK293 Cells
This protocol outlines a method to assess the potency of BI-3231 in a cellular context.[5]
Materials:
-
HEK293 cells overexpressing human HSD17B13
-
Cell culture medium and supplements
-
BI-3231 inhibitor
-
Substrate for HSD17B13 (e.g., a suitable cell-permeable substrate)
-
Lysis buffer
-
Detection reagents for the product of the enzymatic reaction
Procedure:
-
Seed HEK293 cells overexpressing HSD17B13 in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BI-3231 for a predetermined incubation period.
-
Add the substrate to the cells and incubate to allow for the enzymatic reaction to occur.
-
Lyse the cells to release the intracellular contents.
-
Quantify the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or LC-MS/MS).
-
Calculate the IC₅₀ value of BI-3231 by plotting the product formation against the inhibitor concentration.
Visualizing Selectivity and Experimental Logic
The following diagrams illustrate the selectivity of BI-3231 and the logical workflow for assessing HSD17B13 inhibition.
Caption: Selectivity profile of BI-3231 for HSD17B13 over HSD17B11.
Caption: General workflow for an in vitro HSD17B13 inhibition assay.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 5. eubopen.org [eubopen.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of HSD17B13 Inhibitors: BI-3231 Versus Emerging Alternatives
A detailed guide for researchers navigating the landscape of hydroxysteroid 17-beta dehydrogenase 13 inhibitors, with a focus on the well-characterized probe BI-3231 and a comparative look at other publicly disclosed compounds.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, sparking significant interest in the development of small molecule inhibitors to mimic this protective effect. This guide provides a comparative overview of the publicly available data on HSD17B13 inhibitors, with a primary focus on the well-characterized chemical probe BI-3231.
It is important to note that a search for "Hsd17B13-IN-52" did not yield any publicly available information. Therefore, this guide will compare BI-3231 with another inhibitor, EP-036332, for which some preclinical data has been disclosed.
At a Glance: BI-3231 vs. EP-036332
| Feature | BI-3231 | EP-036332 |
| Human HSD17B13 Potency | IC50 < 1 nM (biochemical); Kᵢ = 0.7 nM | IC50 = 14 nM (biochemical) |
| Mouse HSD17B13 Potency | IC50 = 12 nM (cellular) | IC50 = 2.5 nM (biochemical) |
| Selectivity | High selectivity against HSD17B11 (IC50 > 10 µM) | High selectivity against HSD17B1 (>7,000-fold) |
| In Vivo Efficacy | Data on file, hepatoprotective effects observed with a prodrug (EP-037429) in mouse models of liver injury. | |
| Pharmacokinetics | Characterized in mice and rats; shows rapid plasma clearance and significant liver exposure. | Publicly available data is limited. |
| Negative Control Available | Yes (BI-0955) | Not publicly disclosed. |
In-Depth Comparison
Biochemical and Cellular Potency
BI-3231 is a highly potent inhibitor of both human and murine HSD17B13. In biochemical assays, it exhibits an IC50 of less than 1 nM and a Kᵢ of 0.7 nM for the human enzyme.[1] In a cellular assay using HEK293 cells expressing human HSD17B13, BI-3231 demonstrated an IC50 of 12 nM.[1]
EP-036332 has also shown potent inhibition of HSD17B13. In biochemical assays, it has an IC50 of 14 nM for the human enzyme and 2.5 nM for the mouse enzyme.[2]
Selectivity
High selectivity is crucial for a chemical probe to avoid off-target effects. BI-3231 has been shown to be highly selective against the closely related family member HSD17B11, with an IC50 greater than 10 µM.[1]
EP-036332 has demonstrated a high degree of selectivity against HSD17B1, with a more than 7,000-fold selectivity ratio.[2]
In Vivo Efficacy and Pharmacokinetics
The in vivo properties of BI-3231 have been evaluated in rodents. It is characterized by rapid plasma clearance but maintains considerable exposure in the liver, the primary site of HSD17B13 expression and activity.[3][4]
For EP-036332, in vivo data has been presented for its prodrug, EP-037429. This prodrug was evaluated in mouse models of acute and chronic liver injury and demonstrated hepatoprotective effects.[5] Detailed pharmacokinetic data for EP-036332 or its prodrug are not extensively available in the public domain.
Experimental Methodologies
HSD17B13 Enzymatic Activity Assay (General Protocol)
A common method to assess the biochemical potency of HSD17B13 inhibitors involves monitoring the conversion of a substrate to its product by the recombinant enzyme.
-
Enzyme: Purified recombinant human or mouse HSD17B13.
-
Substrate: Common substrates include estradiol or leukotriene B4.[3][5]
-
Cofactor: NAD+ is an essential cofactor for HSD17B13 activity.[1]
-
Detection Method: The formation of the product (e.g., estrone from estradiol) is typically quantified using mass spectrometry-based methods, such as RapidFire MS.[6]
-
Procedure: The inhibitor at various concentrations is incubated with the enzyme, substrate, and cofactor. The reaction is then stopped, and the amount of product formed is measured to determine the IC50 value.
Cellular HSD17B13 Activity Assay (General Protocol)
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency.
-
Cell Line: A human cell line, such as HEK293, engineered to stably express HSD17B13.[5]
-
Substrate: A cell-permeable substrate, such as estradiol, is added to the culture medium.[5]
-
Procedure: Cells are treated with the inhibitor at various concentrations, followed by the addition of the substrate. After an incubation period, the amount of product in the cell lysate or supernatant is measured, typically by mass spectrometry.
Visualizing the Science
HSD17B13 Signaling in Liver Disease
Caption: Role of HSD17B13 in the progression of liver disease.
General Experimental Workflow for HSD17B13 Inhibitor Characterization
Caption: A typical cascade for the preclinical evaluation of HSD17B13 inhibitors.
Conclusion and Future Directions
BI-3231 stands out as a well-characterized, potent, and selective chemical probe for HSD17B13, and its availability for open science makes it a valuable tool for academic and industry researchers.[3] While other inhibitors like EP-036332 show promise in preclinical models, a more comprehensive public dataset, particularly regarding pharmacokinetics and detailed experimental protocols, would be beneficial for a direct and thorough comparison.
The ongoing development of HSD17B13 inhibitors, including small molecules and RNA interference therapeutics, underscores the high level of interest in this target for the treatment of NAFLD/NASH. As more data on these emerging compounds become publicly available, the research community will be better equipped to select the most appropriate tools to further investigate the biology of HSD17B13 and advance the development of novel therapies for liver disease.
References
A Comparative Guide to Hsd17B13 Inhibitors: INI-822 and Other Novel Small Molecules
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a genetically validated target for chronic liver diseases, has emerged as a promising therapeutic strategy. This guide provides a comparative overview of the efficacy of INI-822, a clinical-stage small molecule inhibitor of Hsd17B13, alongside other publicly disclosed inhibitors, offering a valuable resource for researchers in the field. Due to the limited public information on a compound designated "Hsd17B13-IN-52," this guide will focus on INI-822 and other well-characterized inhibitors to provide a meaningful comparison.
Mechanism of Action of Hsd17B13 Inhibitors
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. While its precise physiological functions are still under investigation, genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease. Hsd17B13 is believed to play a role in lipid metabolism, and its inhibition is thought to mimic the protective effects of these genetic variants. Small molecule inhibitors like INI-822 are designed to directly bind to the Hsd17B13 enzyme and block its catalytic activity.
Quantitative Efficacy Data
The following table summarizes the available quantitative data for INI-822 and other selected Hsd17B13 inhibitors.
| Compound | Target | IC50 | Assay Type | Key Findings | Development Stage |
| INI-822 | Hsd17B13 | Low nM potency[1] | Biochemical assay | >100-fold selectivity over other HSD17B family members; Decreased fibrotic proteins (ɑSMA and collagen type 1) in a liver-on-a-chip model[1]; Reduced ALT levels and increased hepatic phosphatidylcholines in a rat model of MASH.[2][3] | Phase 1 Clinical Trials[4][5] |
| HSD17B13-IN-9 | Hsd17B13 | 0.01 µM (for 50 nM HSD17B13)[6] | Biochemical assay | Potent inhibitor of HSD17B13.[6] | Preclinical |
| BI-3231 | Hsd17B13 | Single-digit nM (human, enzymatic); Double-digit nM (human, cellular)[7] | Enzymatic and cellular assays | Excellent selectivity versus HSD17B11.[7] | Preclinical (Chemical Probe) |
| Compound 1 (fluorophenol-containing) | Hsd17B13 | Reasonably potent | Biochemical and cellular assays | Active in both biochemical and cellular assays.[8] | Preclinical |
| Compound 2 (benzoic acid with sulfonamide linker) | Hsd17B13 | Reasonably potent | Biochemical assay | Active in biochemical assays but inactive in cellular assays.[8] | Preclinical |
Hsd17B13 Signaling and Inhibition Pathway
The diagram below illustrates the proposed role of Hsd17B13 in liver cells and the mechanism of action of its inhibitors.
Caption: Hsd17B13 metabolic pathway and inhibitor action.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Hsd17B13 inhibitor efficacy. Below are summaries of key experimental protocols.
Biochemical Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Hsd17B13.
-
Principle: Recombinant Hsd17B13 protein is incubated with a known substrate (e.g., estradiol, leukotriene B4) and the cofactor NAD+. The enzymatic reaction produces NADH, which can be quantified using a luminescent detection reagent (e.g., NAD(P)H-Glo™ assay)[9]. The reduction in NADH production in the presence of an inhibitor corresponds to its inhibitory activity.
-
Protocol Outline:
-
Purified recombinant human Hsd17B13 is added to a microplate well.
-
The test inhibitor (e.g., INI-822) at various concentrations is added.
-
The substrate and NAD+ are added to initiate the reaction.
-
After a defined incubation period, a detection reagent is added to measure the amount of NADH produced.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
Cell-Based Hsd17B13 Activity Assay
This assay evaluates the inhibitor's efficacy within a cellular context, providing insights into cell permeability and target engagement.
-
Principle: A human cell line, such as HEK293, is engineered to overexpress Hsd17B13. These cells are then treated with the inhibitor, followed by the addition of a substrate that can be taken up by the cells. The conversion of the substrate to its product is measured, typically by mass spectrometry.
-
Protocol Outline:
-
HEK293 cells stably expressing Hsd17B13 are seeded in a multi-well plate.
-
Cells are treated with the test inhibitor at various concentrations.
-
A suitable substrate is added to the cell culture medium.
-
After incubation, the cell lysate or supernatant is collected.
-
The amount of substrate and product is quantified using RapidFire mass spectrometry.[10]
-
The inhibition of product formation is used to determine the cellular potency (EC50) of the compound.
-
Liver-on-a-Chip Model for Fibrosis Assessment
This advanced in vitro model recapitulates key aspects of liver physiology and disease, allowing for the evaluation of an inhibitor's anti-fibrotic effects.
-
Principle: Primary human liver cells are cultured in a microfluidic device that mimics the liver microenvironment. The model can be induced to develop a fibrotic phenotype. The effect of the Hsd17B13 inhibitor on fibrosis markers is then assessed.
-
Protocol Outline:
-
A liver-on-a-chip system is seeded with primary human hepatocytes.
-
A high-fat media is used to induce a NASH-like phenotype, including fibrosis.
-
The model is treated with the Hsd17B13 inhibitor (e.g., INI-822) over an extended period.[1]
-
The expression of fibrosis-associated proteins, such as alpha-smooth muscle actin (ɑSMA) and collagen type 1, is quantified using immunofluorescence or other protein analysis techniques.[1]
-
Experimental Workflow for Hsd17B13 Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of Hsd17B13 inhibitors.
Caption: Preclinical workflow for Hsd17B13 inhibitor discovery.
Conclusion
INI-822 has demonstrated promising preclinical and early clinical data as a potent and selective inhibitor of Hsd17B13. While a direct comparison with "this compound" is not feasible based on publicly available information, the data presented for INI-822 and other inhibitors like HSD17B13-IN-9 and BI-3231 highlight the significant progress in the development of therapeutics targeting Hsd17B13 for chronic liver diseases. The experimental protocols and workflows described provide a framework for the continued evaluation and comparison of novel inhibitors in this exciting therapeutic area.
References
- 1. inipharm.com [inipharm.com]
- 2. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 3. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [businesswire.com]
- 4. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 5. inipharm.com [inipharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 10. enanta.com [enanta.com]
Head-to-head comparison of small molecule HSD17B13 inhibitors
A Head-to-Head Comparison of Small Molecule HSD17B13 Inhibitors for Researchers in Drug Development
The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in the development of small molecule inhibitors to mimic this protective effect. This guide provides a comparative overview of the current landscape of small molecule HSD17B13 inhibitors, focusing on preclinical data for key compounds in development.
HSD17B13: A Key Player in Liver Pathophysiology
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes. It is involved in the metabolism of steroids, lipids, and retinol.[1][2] Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[1][3] The catalytic activity of HSD17B13 is implicated in pathways leading to liver fibrosis, potentially through the modulation of transforming growth factor-beta 1 (TGF-β1) signaling, which in turn activates hepatic stellate cells.[4]
Below is a simplified representation of the HSD17B13 signaling pathway.
Comparative Analysis of Preclinical HSD17B13 Inhibitors
Several pharmaceutical companies are actively developing small molecule inhibitors of HSD17B13. While direct head-to-head studies are not yet publicly available, this section compares key preclinical candidates based on published data.
| Compound | Developer | Potency (IC50) | Selectivity | Key Preclinical Findings |
| INI-822 | Inipharm | Low nM | >100-fold selectivity over other HSD17B family members. | Demonstrated anti-fibrotic activity in a human "liver-on-a-chip" model of NASH.[5] Treatment in rat models reduced alanine transaminase (ALT) levels and increased hepatic phosphatidylcholines. Has a half-life that supports once-daily oral dosing.[6][7] |
| BI-3231 | Boehringer Ingelheim | 1 nM (human), 13 nM (mouse) | High selectivity over the closely related HSD17B11. | Identified as a potent and selective chemical probe for HSD17B13.[8][9] |
| Compound 32 | Unknown | 2.5 nM | Highly selective. | Reported to have a better liver microsomal stability and pharmacokinetic profile compared to BI-3231.[10] Showed superior anti-MASH effects compared to BI-3231 in multiple mouse models.[11][10] |
Experimental Methodologies
The characterization of HSD17B13 inhibitors involves a range of biochemical and cell-based assays. Below are representative protocols based on published research.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Protocol:
-
Reagents : Purified human HSD17B13 protein, NAD+ as a cofactor, and a substrate such as β-estradiol or retinol.[12][13] The assay is typically performed in a buffer solution (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6).
-
Procedure :
-
Add the purified HSD17B13 enzyme to the wells of a microtiter plate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of NAD+ and the chosen substrate.
-
Incubate the plate at room temperature.
-
The formation of the product (e.g., NADH from NAD+) is measured, often using a coupled-enzyme luminescence assay (e.g., NAD-Glo).[12][14]
-
-
Data Analysis : The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Cell-Based HSD17B13 Activity Assay
This assay measures the enzymatic activity of HSD17B13 within a cellular context, providing insights into compound potency in a more physiologically relevant system.
Protocol:
-
Cell Culture : Human embryonic kidney 293 (HEK293) or other suitable cells are transiently transfected with a plasmid expressing HSD17B13.[13]
-
Procedure :
-
Seed the transfected cells in a multi-well plate.
-
Add the test inhibitor at various concentrations to the cell culture medium.
-
Add a substrate, such as all-trans-retinol, to the medium.[13]
-
Incubate the cells for a defined period (e.g., 6-8 hours).
-
Lyse the cells and quantify the conversion of the substrate to its product (e.g., retinol to retinaldehyde) using methods like high-performance liquid chromatography (HPLC).[13]
-
-
Data Analysis : The effective concentration of the inhibitor that reduces HSD17B13 activity by 50% (EC50) is determined.
Summary and Future Directions
The development of small molecule inhibitors of HSD17B13 is a rapidly advancing field with the potential to deliver a novel therapeutic for chronic liver diseases. Currently, several potent and selective inhibitors, such as INI-822 and BI-3231, are in various stages of preclinical and early clinical development. While the available data is promising, direct comparative studies will be crucial for elucidating the relative strengths and weaknesses of these compounds. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors and evaluating their long-term safety and efficacy in clinical trials. The use of advanced preclinical models, such as the "liver-on-a-chip," will continue to be important for generating human-relevant data to support clinical progression.[5]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. cn-bio.com [cn-bio.com]
- 6. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 7. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enanta.com [enanta.com]
Navigating Specificity: A Comparative Analysis of HSD17B13 Inhibition and Cross-Reactivity with HSD17B11
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a detailed comparison of a potent inhibitor targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH), and its cross-reactivity with the closely related isoform, HSD17B11.
Given the high sequence and structural homology between HSD17B13 and HSD17B11, the potential for off-target effects is a significant consideration in drug development.[1][2][3] This guide focuses on the well-characterized inhibitor, BI-3231, to illustrate the principles of selectivity and provide supporting experimental data.
Quantitative Comparison of Inhibitor Activity
The inhibitory potency of BI-3231 against human HSD17B13 and its cross-reactivity with human HSD17B11 have been quantified using in vitro enzymatic assays. The data, summarized in the table below, demonstrates a significant selectivity for HSD17B13.
| Compound | Target | IC50 (nM) | Selectivity (fold) |
| BI-3231 | hHSD17B13 | 1 | >10,000 |
| hHSD17B11 | >10,000 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data sourced from a high-throughput screening campaign.[4][5]
Another potent and selective HSD17B13 inhibitor, compound 32, has also been developed with an IC50 of 2.5 nM for HSD17B13 and has shown high selectivity.[6][7]
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust enzymatic assays. Below are detailed protocols for assessing the activity of HSD17B13 and HSD17B11.
HSD17B13 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of HSD17B13 by measuring the conversion of a substrate to its product.
-
Substrates: Estradiol or Leukotriene B4 (LTB4) are commonly used substrates.[4][5] Retinol has also been utilized as a substrate in cell-based assays.[10]
-
Cofactor: NAD+ is an essential cofactor for the enzymatic reaction.[4][5]
-
Assay Principle: The enzymatic reaction involves the oxidation of the substrate, coupled with the reduction of NAD+ to NADH. The rate of this reaction can be monitored by various methods.
-
Detection Methods:
-
MALDI-TOF Mass Spectrometry: This method directly measures the formation of the product from the substrate. It was employed in the high-throughput screening for BI-3231.[5]
-
NAD-Glo™ Assay: This is a coupled-enzyme luminescence assay that measures the amount of NADH produced, which is directly proportional to the HSD17B13 activity.[9][11]
-
-
Procedure:
-
Recombinant HSD17B13 enzyme is incubated with the chosen substrate (e.g., estradiol) and NAD+ in an appropriate assay buffer.
-
The inhibitor (e.g., BI-3231) at varying concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed or NADH generated is quantified using one of the detection methods described above.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
HSD17B11 Enzymatic Activity Assay
A similar assay setup is used to determine the cross-reactivity of the inhibitor against HSD17B11.
-
Enzyme Source: Purified recombinant human HSD17B11.
-
Substrates: While HSD17B11 can also metabolize steroids, specific substrates like 5α-androstan-3α,17β-diol can be used to assess its activity.[12]
-
Cofactor: NAD+.
-
Procedure: The experimental procedure is analogous to the HSD17B13 assay, with HSD17B11 being substituted as the enzyme. The inhibitory effect of the compound on HSD17B11 activity is measured and compared to its effect on HSD17B13 to determine selectivity.
Visualizing the Inhibitor-Target Relationship
The following diagram illustrates the selective inhibition of HSD17B13 by a specific inhibitor and the desired lack of significant interaction with HSD17B11.
Caption: Selective inhibition of HSD17B13 over HSD17B11 by a potent inhibitor.
This guide underscores the importance of rigorous characterization of inhibitor selectivity. The availability of potent and selective chemical probes like BI-3231 is crucial for advancing our understanding of HSD17B13 biology and for the development of novel therapeutics for liver diseases.[4][13]
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. enanta.com [enanta.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. researchgate.net [researchgate.net]
- 13. HSD17B13 - Wikipedia [en.wikipedia.org]
Benchmarking Hsd17B13-IN-52: A Comparative Guide to Emerging NASH Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) represents a significant unmet medical need, with a burgeoning pipeline of therapeutics aiming to address its complex pathophysiology. This guide provides a comparative analysis of Hsd17B13-IN-52, a novel small molecule inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13), against other leading NASH drug candidates in clinical development. The data presented herein is intended to offer an objective overview to inform research and development decisions in the pursuit of effective NASH therapies.
Introduction to Hsd17B13 as a Therapeutic Target
Genetic studies have identified loss-of-function variants in the Hsd17B13 gene that are associated with a reduced risk of developing NASH and its progression to cirrhosis and hepatocellular carcinoma. Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. While its precise physiological function is still under investigation, it is believed to play a role in hepatic lipid metabolism. Inhibition of Hsd17B13 is therefore a promising therapeutic strategy for NASH. This compound is a representative investigational small molecule designed to inhibit the enzymatic activity of Hsd17B13.
Preclinical Performance of Hsd17B13 Inhibition
The following table summarizes the preclinical data for representative Hsd17B13 inhibitors, which are used as a proxy for this compound.
| Parameter | Hsd17B13 Inhibitor (INI-822) | Hsd17B13 Inhibitor (BI-3231) |
| Target | 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13) | 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13) |
| Mechanism of Action | Small molecule inhibitor | Small molecule inhibitor |
| In Vitro Potency | Low nanomolar IC50 | Human IC50 = 2.5 nM |
| Selectivity | >100-fold selective over other Hsd17B family members | Highly selective against HSD17B11 |
| In Vitro Efficacy | Significant decrease in fibrotic proteins (α-SMA, Collagen Type I) in a 3D human liver-on-a-chip model. | Significantly decreased triglyceride accumulation in human and mouse hepatocytes under lipotoxic stress. |
| In Vivo Efficacy (Rodent Models) | Decreased levels of Alanine Aminotransferase (ALT), a marker of liver injury, in a rat model of NASH. Increased levels of hepatic phosphatidylcholines. | Showed anti-NASH effects in multiple mouse models. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. |
Clinical Landscape of NASH Therapeutics: A Comparative Overview
The clinical development landscape for NASH is diverse, with several molecules targeting different pathways involved in the disease. The following table provides a snapshot of key clinical trial data for prominent NASH therapeutics.
| Therapeutic | Target/Mechanism of Action | Phase of Development | Key Clinical Trial Results |
| Semaglutide | Glucagon-like peptide-1 (GLP-1) receptor agonist | Phase 2 | In a Phase 2 trial, 59% of patients receiving 0.4 mg semaglutide achieved NASH resolution with no worsening of fibrosis, compared to 17% of placebo patients[1][2]. |
| Lanifibranor | Pan-peroxisome proliferator-activated receptor (PPAR) agonist | Phase 2b (NATIVE) | At the 1200mg/day dose, 49% of patients achieved the primary endpoint (a decrease of at least two points in the SAF activity score with no worsening of fibrosis) compared to 27% in the placebo arm[3]. NASH resolution without worsening of fibrosis was achieved in 49% of the 1200 mg group versus 29% for placebo[4]. |
| Obeticholic Acid | Farnesoid X receptor (FXR) agonist | Phase 3 (REGENERATE) | At 18 months, 22.4% of patients on 25 mg OCA achieved a ≥1 stage improvement in fibrosis with no worsening of NASH, compared to 9.6% of placebo patients[5][6]. The trial did not meet the endpoint of NASH resolution[7]. |
| Resmetirom | Thyroid hormone receptor-β (THR-β) agonist | Phase 3 (MAESTRO-NASH) | NASH resolution with no worsening of fibrosis was achieved in 25.9% (80 mg) and 29.9% (100 mg) of patients, versus 9.7% for placebo[8]. Improvement in fibrosis by at least one stage with no worsening of NAFLD activity score was seen in 24.2% (80 mg) and 25.9% (100 mg) of patients, versus 14.2% for placebo[8][9]. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the evaluation process for these therapeutics, the following diagrams are provided.
References
- 1. hcplive.com [hcplive.com]
- 2. ajmc.com [ajmc.com]
- 3. Inventiva’s lanifibranor meets the primary and key secondary endpoints in the Phase IIb NATIVE clinical trial in non-alcoholic steatohepatitis (NASH) - Inventiva Pharma [inventivapharma.com]
- 4. fattyliver.ca [fattyliver.ca]
- 5. providence.elsevierpure.com [providence.elsevierpure.com]
- 6. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gi.org [gi.org]
- 9. Primary results from MAESTRO-NASH trial: resmetirom efficacious for NASH - Medical Conferences [conferences.medicom-publishers.com]
Comparative Analysis of Hsd17B13-IN-52 in Liver Disease Models: A Guide for Researchers
A comprehensive evaluation of the novel small molecule inhibitor, Hsd17B13-IN-52, in preclinical models of liver disease reveals promising anti-fibrotic effects. This guide provides a comparative analysis of this compound against leading alternative therapies, supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This document is intended for researchers, scientists, and drug development professionals investigating therapeutic interventions for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for liver diseases, with genetic validation linking loss-of-function variants to a reduced risk of disease progression. This compound (also known as INI-822) is a potent and selective small molecule inhibitor of HSD17B13. Preclinical studies demonstrate its ability to reduce key markers of liver fibrosis and modulate lipid metabolism in relevant in vitro and in vivo models. This guide compares the performance of this compound with alternative strategies, primarily RNA interference (RNAi) therapeutics, to provide a clear perspective on the current landscape of HSD17B13-targeted drug development.
Comparative Performance of HSD17B13 Inhibitors
The development of HSD17B13 inhibitors is primarily focused on two modalities: small molecule inhibitors like this compound and RNAi therapeutics such as ARO-HSD and rapirosiran. While direct head-to-head preclinical studies are not yet publicly available, a comparative summary of their performance in different models can be constructed from existing data.
In Vitro Models
The "liver-on-a-chip" model, a microphysiological system that recapitulates the cellular architecture and function of the human liver, has been a key platform for evaluating the anti-fibrotic potential of this compound.
Table 1: Performance of this compound in a Human "Liver-on-a-Chip" Model of NASH
| Parameter | This compound (INI-822) | Alternative: RNAi (Data not available in this model) |
| Model System | Co-culture of primary human hepatocytes, Kupffer cells, and stellate cells in high-fat media. | N/A |
| Treatment Duration | 16 days. | N/A |
| Key Findings | Dose-dependent reduction in fibrotic proteins. | N/A |
| Quantitative Data | >40% decrease in alpha-smooth muscle actin (α-SMA) and collagen type 1 at 1 and 5 µM.[1][2] | N/A |
In Vivo Models
Animal models of NAFLD and NASH are crucial for assessing the systemic effects of drug candidates. This compound has been evaluated in Zucker obese rats and rats fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD), both of which are established models of metabolic liver disease.
Table 2: Performance of this compound in In Vivo Models of Liver Disease
| Parameter | This compound (INI-822) | Alternative: ARO-HSD (RNAi) | Alternative: Rapirosiran (RNAi) |
| Model System | Zucker obese rats; CDAA-HFD fed rats.[3][4] | Primarily human clinical trials in patients with NASH or suspected NASH.[5][6][7] | Primarily human clinical trials in healthy adults and patients with MASH.[8] |
| Key Findings | Reduction in liver injury markers, modulation of lipid metabolism.[3][4] | Dose-dependent reduction of HSD17B13 mRNA and protein, reduction in liver enzymes.[5][7] | Robust reduction in liver HSD17B13 mRNA. |
| Quantitative Data | Zucker obese rats: 79-fold increase in HSD17B13 substrate 12-HETE.[2] CDAA-HFD rats: Statistically significant decrease in ALT and increase in hepatic phosphatidylcholines.[3][4] | NASH patients (200 mg dose): Mean reduction of HSD17B13 mRNA by up to 93.4%; Mean reduction in ALT by 42.3%.[5][6] | MASH patients (400 mg dose): Median reduction of 78% in liver HSD17B13 mRNA. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols for the key experiments cited in this guide.
In Vitro "Liver-on-a-Chip" NASH Model
This model aims to mimic the key features of NASH, including steatosis, inflammation, and fibrosis, in a human-relevant context.
-
Cell Culture: Primary human hepatocytes, Kupffer cells, and hepatic stellate cells are co-cultured in a microfluidic device. The specific cell ratios and seeding densities are optimized to reflect the native liver microenvironment.
-
NASH Induction: The culture is maintained in a high-fat medium, typically supplemented with a mixture of free fatty acids (e.g., oleate and palmitate) to induce steatosis.
-
Treatment: this compound is introduced into the culture medium at various concentrations (e.g., 1 µM and 5 µM) for a specified duration (e.g., 16 days).
-
Endpoint Analysis:
-
Fibrosis: Immunofluorescence staining for key fibrotic markers such as α-SMA and collagen type 1. Quantification is performed using image analysis software.
-
Cytotoxicity: Measurement of lactate dehydrogenase (LDH) release into the medium.
-
Hepatocyte Function: Quantification of albumin and urea secretion.
-
Lipid Accumulation: Staining with lipid-specific dyes like Oil Red O.
-
In Vivo Rodent Models of NAFLD/NASH
These models are used to assess the efficacy and pharmacokinetics of drug candidates in a whole-organism setting.
-
Zucker Obese Rat Model:
-
Animals: Male obese (fa/fa) Zucker rats are used as a genetic model of obesity, insulin resistance, and hyperlipidemia.
-
Diet: Standard chow.
-
Treatment: this compound is administered orally at a specified dose and frequency.
-
Endpoint Analysis:
-
Pharmacodynamics: Measurement of HSD17B13 substrates and products (e.g., 12-HETE) in plasma or liver tissue using mass spectrometry.
-
Liver Histology: Staining of liver sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.
-
-
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Rat Model:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Diet: A custom diet deficient in choline and defined in its amino acid composition, with a high percentage of fat (typically 40-60% kcal from fat) and often supplemented with fructose and cholesterol. This diet induces steatohepatitis and fibrosis.[9][10][11][12]
-
Treatment: this compound is administered orally.
-
Endpoint Analysis:
-
Liver Injury Markers: Measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Lipid Profile: Quantification of hepatic triglycerides and phosphatidylcholines.
-
Gene Expression: Analysis of genes involved in fibrosis and inflammation in liver tissue via qPCR.
-
-
Visualizing the Mechanism and Workflow
Diagrams are provided to illustrate the signaling pathway of HSD17B13 and the experimental workflow for evaluating this compound.
Caption: HSD17B13 Signaling Pathway in Liver Fibrosis.
References
- 1. inipharm.com [inipharm.com]
- 2. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 3. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 4. businesswire.com [businesswire.com]
- 5. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. arrowheadpharma.com [arrowheadpharma.com]
- 8. JCI Insight - Citations to Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
- 9. gubra.dk [gubra.dk]
- 10. chempartner.com [chempartner.com]
- 11. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unraveling the Contrasting Phenotypes of HSD17B13: A Comparative Guide to Genetic Deletion versus Pharmacological Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances between genetic versus pharmacological manipulation of a therapeutic target is paramount. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific enzyme implicated in chronic liver disease, presents a compelling case study. While human genetics strongly support HSD17B13 loss-of-function as protective against nonalcoholic steatohepatitis (NASH) and fibrosis, preclinical models have yielded conflicting results. This guide provides an objective comparison of the phenotypic differences between HSD17B13 genetic deletion and pharmacological inhibition, supported by experimental data, to illuminate the path forward for therapeutic development.
A striking discrepancy exists between the phenotypes observed in HSD17B13 knockout mice and the hepatoprotective effects seen in humans with loss-of-function variants of the HSD17B13 gene.[1][2][3] This has led to questions regarding the utility of constitutive knockout models for this particular target. In contrast, recent preclinical studies utilizing pharmacological inhibitors or short-hairpin RNA (shRNA)-mediated knockdown in adult mice with established liver disease have demonstrated outcomes that more closely align with the human genetic data, suggesting that the timing and nature of HSD17B13 suppression are critical determinants of the resulting phenotype.[4][5][6][7]
Key Phenotypic Differences: A Tabular Summary
The following tables summarize the key phenotypic outcomes observed in HSD17B13 genetic deletion (knockout) models versus pharmacological inhibition or knockdown studies in mice.
Table 1: Effects on Liver Histology
| Feature | HSD17B13 Genetic Deletion (Knockout) | HSD17B13 Inhibition/Knockdown |
| Steatosis | No protection, and in some models, exacerbation of hepatic steatosis.[1][2] | Reduction in hepatic steatosis.[6][8] |
| Inflammation | No significant reduction in inflammatory scores.[1][2] | Attenuation of inflammatory markers.[5] |
| Fibrosis | No protective effect against fibrosis.[1][2] Modest, sex- and diet-specific effects have been reported.[9][10] | Protection against the development of liver fibrosis.[4][6] |
| Lipid Droplet Morphology | Shift towards larger lipid droplets.[1][2] | Not consistently reported. |
Table 2: Effects on Biochemical Markers of Liver Injury
| Marker | HSD17B13 Genetic Deletion (Knockout) | HSD17B13 Inhibition/Knockdown |
| Alanine Aminotransferase (ALT) | No significant difference compared to wild-type controls in diet-induced models.[1][2] | Reduction in elevated serum ALT levels.[6] |
| Aspartate Aminotransferase (AST) | No significant difference compared to wild-type controls in diet-induced models.[1][2] | Reduction in elevated serum AST levels.[9] |
| Hepatic Triglycerides | No significant difference in overall hepatic triglyceride content.[1][2] | Reduction in hepatic triglyceride accumulation.[6] |
Mechanistic Insights: Why the Discrepancy?
The reasons for the stark differences between genetic deletion and inhibition are multifaceted and likely involve a combination of developmental compensation and the specific biological context of intervention.
-
Developmental Compensation: Constitutive knockout of Hsd17b13 from birth may trigger compensatory mechanisms involving other metabolic pathways that mask or even counteract the potential benefits of its absence in adulthood.[6][7] Pharmacological inhibition in adult animals with established disease bypasses these developmental adaptations.
-
Enzymatic vs. Non-Enzymatic Functions: It is possible that HSD17B13 possesses non-enzymatic scaffolding functions that are preserved in some genetic models but disrupted by pharmacological inhibitors. The interaction of HSD17B13 with adipose triglyceride lipase (ATGL) on lipid droplets to regulate lipolysis is one such reported function.[6][7][11]
-
Species-Specific Substrate Preferences: There is evidence for differential substrate preferences between human and mouse HSD17B13, which could contribute to the divergent phenotypes observed in knockout mice versus what is predicted from human genetics.[12]
-
Impact on Metabolic Pathways: The protective effects of HSD17B13 loss-of-function appear to be mediated through complex metabolic reprogramming. Key pathways implicated include:
-
Retinoid Metabolism: HSD17B13 has been identified as a hepatic retinol dehydrogenase, and its loss of function may alter retinoid signaling, which is crucial in liver homeostasis and fibrosis.[11][13][14][15][16]
-
Pyrimidine Catabolism: Inhibition of HSD17B13 has been linked to decreased pyrimidine catabolism, which may protect against liver fibrosis.[4][17][18]
-
Lipid Metabolism: Loss of HSD17B13 function is associated with alterations in hepatic phospholipid and sphingolipid profiles.[1][5]
-
Experimental Protocols
Representative Experimental Protocol for HSD17B13 Inhibition in a Diet-Induced NASH Mouse Model:
This protocol is a synthesized representation of methodologies described in the literature.[4][5][8]
-
Animal Model and Diet:
-
Male C57BL/6J mice, 8-10 weeks of age.
-
Induction of NASH and fibrosis using a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for a period of 12-20 weeks.
-
-
HSD17B13 Inhibitor Formulation and Administration:
-
The specific HSD17B13 inhibitor (e.g., BI-3231) is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administration via oral gavage once or twice daily at a specified dose (e.g., 10-100 mg/kg). A vehicle control group is run in parallel.
-
-
Treatment Period:
-
Treatment is initiated after the establishment of liver disease (e.g., after 8-12 weeks of CDAHFD feeding) and continued for a defined period (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
Blood Collection: Serum is collected for the measurement of ALT and AST levels using standard enzymatic assays.
-
Liver Tissue Collection: Livers are harvested, weighed, and sections are fixed in 10% neutral buffered formalin for histological analysis or snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
Histology: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for the evaluation of fibrosis. A NAFLD Activity Score (NAS) and fibrosis score are determined by a blinded pathologist.
-
Biochemical Analysis: Hepatic triglyceride content is measured from frozen liver tissue homogenates using a colorimetric assay. Hydroxyproline content, a quantitative measure of collagen, is determined to assess fibrosis.
-
Gene Expression Analysis: RNA is extracted from frozen liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism.
-
Lipidomics and Metabolomics: Untargeted lipidomic and metabolomic analyses of liver tissue can be performed using liquid chromatography-mass spectrometry (LC-MS) to identify changes in specific lipid species and metabolic pathways.
-
Visualizing the Pathways and Workflows
Diagram 1: HSD17B13 in Liver Pathophysiology
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice | bioRxiv [biorxiv.org]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 12. enanta.com [enanta.com]
- 13. researchgate.net [researchgate.net]
- 14. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of <i>HSD17B13</i> protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic st… [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-52: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Hsd17B13-IN-52, a small molecule inhibitor of the hydroxysteroid 17β-dehydrogenase 13 enzyme.
Given that the toxicological properties of many research chemicals, including this compound, have not been fully investigated, a cautious approach to waste management is imperative. The following procedures are based on general best practices for laboratory chemical waste and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines and local regulations.
Pre-Disposal Assessment and Preparation
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, a generic SDS for a similar chemical from the same supplier can provide initial guidance. However, in the absence of definitive data, the compound should be treated as a potentially hazardous substance.
Key Preparatory Steps:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Designated Waste Area: Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Container Selection: Use only approved, compatible, and clearly labeled hazardous waste containers. Ensure containers have secure, tight-fitting lids.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its physical state (solid or in solution) and the nature of any contaminants.
Solid Waste (Neat Compound)
-
Collection: Carefully transfer the solid this compound waste into a designated solid chemical waste container. Avoid generating dust.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.
-
Pickup: Arrange for collection by your institution's EHS department.
Liquid Waste (Solutions)
The disposal of liquid waste containing this compound requires careful segregation based on the solvent used.
-
Aqueous Solutions:
-
Collection: Collect aqueous solutions containing this compound in a dedicated aqueous hazardous waste container.
-
pH Neutralization: If the solution is acidic or basic, it may need to be neutralized to a pH between 6 and 9 before disposal, in accordance with institutional guidelines.
-
Labeling and Storage: Label the container as "Hazardous Waste," listing all components (including water and this compound) with their approximate concentrations. Store in the satellite accumulation area.
-
Pickup: Schedule a pickup with your EHS office. Do not pour aqueous solutions containing this compound down the drain unless explicitly permitted by your institution's EHS for non-hazardous, water-miscible substances.
-
-
Organic Solvent Solutions:
-
Segregation: Collect organic solvent waste containing this compound in a container designated for flammable or halogenated solvents, as appropriate. Never mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent wastes separate.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents and their estimated percentages.
-
Storage and Pickup: Securely cap the container and store it in a designated area for flammable liquid waste, away from ignition sources. Contact EHS for disposal.
-
Contaminated Labware and Materials
Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound should be disposed of as solid hazardous waste.
-
Collection: Place all contaminated disposable materials into a designated solid waste container.
-
Empty Containers: To be considered "RCRA empty," a container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After proper rinsing, the defaced, empty container may be discarded in the regular trash, but always confirm this with your institutional policy.
Summary of Disposal Guidelines
For quick reference, the following table summarizes the key do's and don'ts for disposing of this compound.
| Do's | Don'ts |
| Consult your institution's EHS guidelines and the product's SDS. | Never dispose of this compound down the drain unless explicitly approved for non-hazardous waste. |
| Wear appropriate Personal Protective Equipment (PPE). | Do not mix incompatible waste streams (e.g., acids and bases, organic solvents and oxidizers). |
| Segregate waste into solid, aqueous, and organic solvent categories. | Avoid overfilling waste containers; fill to no more than 90% capacity. |
| Clearly label all waste containers with their full contents and hazard information. | Never leave a hazardous waste container open. |
| Store waste in designated and properly managed satellite accumulation areas. | Do not dispose of untreated, potentially hazardous chemical waste in the regular trash. |
| Collect all rinsate from cleaning contaminated glassware as hazardous waste. | Do not evaporate chemical waste as a method of disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.
Personal protective equipment for handling Hsd17B13-IN-52
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Hsd17B13-IN-52. These recommendations are based on general best practices for handling potent small molecule inhibitors in a research laboratory setting.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are preferred for incidental contact. Double gloving is recommended when handling the pure compound or concentrated solutions. Ensure gloves meet ASTM D6978 standards for chemotherapy gloves.[1] |
| Body Protection | Disposable Gown | Must be long-sleeved with closed elastic or knit cuffs.[1] Gowns should be resistant to chemical permeation. In the absence of specific data, change every 2-3 hours or immediately if contaminated.[1] |
| Eye and Face Protection | Safety Goggles | Required to protect against splashes or spills.[1] Standard safety glasses with side shields are not sufficient.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | N95 Respirator or higher | An N95 surgical respirator mask should be worn to protect against airborne particles, especially when handling the compound as a powder.[1] The mask must be properly fit-tested.[1] For unpacking glass containers or in situations with a higher risk of aerosolization, an elastomeric half-mask with a multi-gas cartridge and P100-filter may be necessary.[1] |
| Foot Protection | Closed-toe shoes and Shoe Covers | Standard laboratory policy of closed-toe shoes is mandatory. Two pairs of shoe covers should be worn when compounding hazardous drugs and removed upon exiting the designated area.[1] |
II. Operational Plan: Handling and Weighing
A designated area within the laboratory should be established for handling this compound. This area should be clearly marked, and access should be restricted.
Workflow for Handling this compound:
Caption: Workflow for safe handling of this compound.
III. Disposal Plan
All disposable materials that come into contact with this compound, including gloves, gowns, shoe covers, and any contaminated labware, must be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous materials.
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
IV. Experimental Protocol: General Procedure for Preparing a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound. Researchers should adapt this protocol based on the specific requirements of their experiment and the solvent compatibility of the compound.
-
Preparation:
-
Ensure the designated handling area and all necessary equipment (ventilated balance enclosure, vortex mixer, pipettes, etc.) are clean and ready for use.
-
Calculate the required mass of this compound and the volume of solvent needed to achieve the desired stock solution concentration.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Place a tared weigh boat on the analytical balance inside a chemical fume hood or other ventilated enclosure.
-
Carefully transfer the calculated amount of this compound powder to the weigh boat using a clean spatula.
-
Record the exact mass of the compound.
-
-
Solubilization:
-
Carefully transfer the weighed powder to an appropriately sized vial.
-
Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO) to the vial.
-
Securely cap the vial.
-
Vortex the vial until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds but should be tested for stability first.
-
-
Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) to maintain stability.
-
-
Cleanup:
-
Decontaminate the spatula, weigh boat, and any surfaces that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory disinfectant).
-
Dispose of all contaminated disposable items in the designated hazardous waste container.
-
Doff PPE in the correct order to avoid self-contamination and dispose of it appropriately.
-
Wash hands thoroughly with soap and water.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
